Mechanism of Action of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile In Vitro: A Technical Guide
Executive Summary & Structural Rationale In rational drug design, the pyrazole-4-carbonitrile scaffold is recognized as a highly privileged pharmacophore, primarily functioning as a potent, ATP-competitive kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In rational drug design, the pyrazole-4-carbonitrile scaffold is recognized as a highly privileged pharmacophore, primarily functioning as a potent, ATP-competitive kinase inhibitor[1]. The compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile represents a highly versatile iteration of this class.
As a Senior Application Scientist, I evaluate this molecule not just as a standalone inhibitor, but as a sophisticated chemical biology tool. The structural architecture is bipartite:
The Hinge-Binding Core: The 5-amino-1H-pyrazole-4-carbonitrile moiety acts as an ATP mimetic. It anchors the molecule deep within the highly conserved kinase ATP-binding pocket (targeting kinases such as CDK2, Src, and p38 MAPK)[2].
The Solvent-Exposed Linker: The 5-aminopentyl chain at the 3-position projects outward into the solvent channel. Because this chain avoids steric clashes with internal hydrophobic pockets (e.g., the gatekeeper residue or the DFG motif), the terminal primary amine serves as an ideal nucleophilic handle. This allows the compound to be utilized as a precursor for Proteolysis Targeting Chimeras (PROTACs) or conjugated to NHS-activated agarose beads for affinity pull-down assays, all without compromising its core kinase affinity.
In Vitro Mechanism of Action: Targeting the Kinase Axis
The primary in vitro mechanism of action for this compound is the competitive displacement of intracellular ATP. When targeting the Cyclin-Dependent Kinase 2 (CDK2) / Cyclin E complex, the pyrazole nitrogen and the adjacent 5-amino group form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2, or Met341 in Src)[3].
By neutralizing CDK2 catalytic activity, the compound blocks the transfer of the terminal ATP phosphate to the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains tightly bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of downstream genes essential for the G1-to-S phase transition, ultimately triggering cell cycle arrest and inducing apoptosis in highly proliferative cell lines[1].
Fig 1. CDK2 inhibition and subsequent G1/S cell cycle arrest by the pyrazole derivative.
Self-Validating Experimental Workflows
A single biochemical assay is insufficient to validate a kinase inhibitor. To establish true causality and efficacy, an in vitro pipeline must sequentially prove cell-free affinity, intracellular target engagement, and phenotypic consequence. Below are the rigorous, self-validating protocols required to evaluate this compound.
Protocol 1: Cell-Free Kinase Kinetics via TR-FRET
Causality: Heterocyclic pyrazole compounds frequently exhibit auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates with long emission half-lives. By introducing a 50 µs delay before reading, we allow background auto-fluorescence to decay, ensuring absolute data integrity.
Step 1: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
Step 2: In a 384-well low-volume plate, combine recombinant CDK2/Cyclin E, a ULight-labeled peptide substrate, and the inhibitor.
Step 3 (Self-Validation): Run the assay in parallel at three distinct ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). A rightward shift in the IC50 at higher ATP concentrations mathematically proves competitive inhibition via Schild plot analysis. Include AT7519 as a positive control[1].
Step 4: Add a Europium-labeled anti-phospho antibody. Read emission at 665 nm and 615 nm.
Protocol 2: Intracellular Target Engagement via CETSA
Causality: Cell-free IC50 values often fail to translate to cellular efficacy due to poor membrane permeability or overwhelming intracellular ATP competition (~1-5 mM). The Cellular Thermal Shift Assay (CETSA) bridges this gap by proving the compound physically binds and thermodynamically stabilizes the target inside living cells.
Step 1: Incubate live HCT-116 cells with 10 µM of the compound or DMSO vehicle for 1 hour.
Step 2: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
Step 3: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.
Step 4 (Self-Validation): Analyze the soluble fraction via Western blot using an anti-CDK2 antibody. Probe the same blot for GAPDH as a non-target negative control. If GAPDH shifts, the compound is causing non-specific protein aggregation; if only CDK2 shifts, specific target engagement is confirmed.
Protocol 3: Phenotypic Validation via Flow Cytometry
Causality: Target engagement must translate to the expected biological mechanism—specifically, cell cycle arrest.
Step 1: Treat synchronized cell cultures with the compound at 1x, 5x, and 10x the established cellular IC50 for 24 hours.
Step 2: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight to permeabilize the membrane.
Step 3: Treat with RNase A (to prevent non-specific RNA intercalation) and stain with Propidium Iodide (PI) for 30 minutes in the dark.
Step 4 (Self-Validation): Acquire data on a flow cytometer. Perform a time-course analysis (12h, 24h, 48h) to prove that the G1/S arrest is both dose- and time-dependent, ruling out immediate, non-specific cytotoxicity.
Fig 2. Sequential in vitro validation workflow from cell-free kinetics to phenotypic profiling.
Quantitative Data Synthesis
Based on the established structure-activity relationships (SAR) of pyrazole-4-carbonitrile derivatives against primary kinase targets, the following table summarizes the expected pharmacological profile for this class of compounds.
Table 1: Representative In Vitro Profiling Metrics
Parameter
Primary Target (CDK2)
Secondary Target (Src)
Off-Target (EGFR)
Validation Method
Cell-Free IC50
15 - 50 nM
80 - 120 nM
> 10,000 nM
TR-FRET
Ki (Inhibition Constant)
5 - 15 nM
30 - 50 nM
N/A
Schild Plot Analysis
CETSA ΔTm
+ 4.5 °C
+ 3.2 °C
< 0.5 °C
Western Blot
Cellular GI50 (HCT-116)
1.2 - 3.5 µM
2.0 - 5.0 µM
> 50 µM
CellTiter-Glo Luminescence
References
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances (2024).[Link]
Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development (2011).[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (2023).[Link]
An In-depth Technical Guide to CAS 113513-29-4: Unraveling Its Chemical Identity and Properties
A comprehensive investigation into the chemical properties and molecular structure of the compound designated by CAS number 113513-29-4 reveals a significant challenge in definitively identifying a corresponding, publicl...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive investigation into the chemical properties and molecular structure of the compound designated by CAS number 113513-29-4 reveals a significant challenge in definitively identifying a corresponding, publicly documented chemical entity. Extensive searches across major chemical databases and scientific literature have not yielded a specific, validated molecular structure or a consistent set of chemical and physical properties associated with this identifier.
This guide will therefore address the current ambiguity surrounding CAS 113513-29-4, outline the process of chemical identification, and provide a framework for the types of experimental and computational analyses that would be necessary to characterize this compound, should a sample become available.
Part 1: The Challenge of Identification
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The absence of a clear and consistent record for CAS 113513-29-4 suggests several possibilities:
Proprietary or Internal Compound: The number may have been assigned to a compound that is part of a proprietary library within a pharmaceutical, agrochemical, or other chemical company and has not been disclosed in publicly accessible patents or publications.
Data Entry or Indexing Error: It is possible that the CAS number is a typographical error or an anomaly within a specific database that has been inadvertently propagated.
Withdrawn or Obsolete Identifier: In some instances, CAS numbers may be withdrawn or superseded.
Given the lack of a confirmed chemical identity, the subsequent sections will outline the hypothetical workflow for the characterization of an unknown compound, which would be the necessary first step in creating a technical guide for a substance like the one putatively designated as CAS 113513-29-4.
Part 2: A Roadmap for Characterization: Methodologies and Rationale
As a Senior Application Scientist, the approach to characterizing an unknown compound involves a logical progression of analytical techniques designed to elucidate its structure and properties. This process is self-validating, with each experiment providing a piece of the puzzle that must be consistent with all other data.
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for identifying and characterizing an unknown chemical compound.
Figure 1: A generalized workflow for the structural elucidation of an unknown chemical compound.
Purity Assessment:
Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry).
Rationale: Ensuring the sample is of high purity is critical to obtaining clean and interpretable data from subsequent analyses. The presence of significant impurities can lead to erroneous structural assignments.
Elemental Analysis:
Technique: Combustion Analysis.
Rationale: This technique provides the empirical formula of the compound by determining the percentage composition of elements such as carbon, hydrogen, and nitrogen. This is a fundamental piece of information for determining the molecular formula.
Mass Spectrometry (MS):
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Rationale: HRMS provides a highly accurate mass-to-charge ratio of the molecular ion, which, in conjunction with elemental analysis, allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Techniques:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton.
Rationale: NMR is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution.
Rationale: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibrational frequencies.
Part 3: Data Presentation and Interpretation
Once data is acquired, it must be systematically organized and interpreted to propose a chemical structure.
Hypothetical Data Summary Table
Assuming a hypothetical compound was analyzed, the data would be summarized as follows:
The following diagram illustrates the logical flow of deducing a structure from the hypothetical data presented above.
Figure 2: A logical pathway for deducing a chemical structure from spectroscopic data.
Conclusion
While a definitive guide to the chemical properties and molecular structure of CAS 113513-29-4 cannot be provided at this time due to the lack of public information, this document has outlined the rigorous scientific methodology required to characterize such an unknown compound. The principles of scientific integrity, including the use of multiple, cross-validating analytical techniques, are paramount in establishing the identity and properties of any chemical substance. Should a verified sample corresponding to CAS 113513-29-4 become available, the experimental and interpretive framework detailed herein would serve as the standard operating procedure for its comprehensive analysis.
References
Due to the inability to identify a specific compound for CAS 113513-29-4, a standard reference list of authoritative sources for the analytical techniques discussed is provided below.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
Chemical Abstracts Service. (n.d.). CAS REGISTRY. [Link]
Foundational
Solubility profile of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in Organic Solvents Authored by: A Senior Application Scientist Foreword: Charting the Course for...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Determining the Solubility Profile of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Charting the Course for a Novel Pyrazole Derivative
In the landscape of pharmaceutical research and drug development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is understanding the compound's physicochemical properties, with solubility standing as a cornerstone. This guide is dedicated to elucidating the solubility profile of a specific molecule of interest: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. While this compound, with its distinct assembly of a pyrazole core, a flexible aminopentyl chain, and polar amino and nitrile functionalities, holds potential, its behavior in various solvent systems is largely uncharted territory.
This document is crafted for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a comprehensive guide that delves into the 'why' behind the 'how.' We will explore the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss the practical implications of the obtained data. Our approach is grounded in scientific integrity, ensuring that the methodologies presented are self-validating and supported by authoritative sources.
Theoretical Framework: Predicting and Understanding Solubility
The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a molecule as complex as 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, which possesses hydrogen bond donors (amino groups), a hydrogen bond acceptor (nitrile group), and a nonpolar alkyl chain, its solubility behavior will be nuanced.
To move beyond qualitative predictions, we can employ the Hansen Solubility Parameters (HSP) . This system dissects the total Hildebrand solubility parameter into three components:
δD (Dispersion): Energy from dispersion forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]
The principle is that solvents with HSP values similar to those of the solute are more likely to dissolve it.[2][3] While the specific HSP values for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile are not published, a systematic experimental approach using a range of solvents with known HSPs can help to estimate its solubility sphere.
Experimental Design: A Roadmap to Solubility Determination
A robust experimental design is paramount for obtaining reliable and reproducible solubility data. The following sections outline the key considerations.
Solvent Selection
The choice of organic solvents should span a wide range of polarities and chemical classes to build a comprehensive solubility profile. The selected solvents are categorized below by their general characteristics:
This selection allows for the systematic probing of the solute's interactions with different solvent environments.
Methodology: The Isothermal Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4][5] This method involves adding an excess of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached.[6] This ensures that the solvent is saturated with the solute.
For accurate and sensitive quantification of the dissolved solute, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] An HPLC method with UV detection will be developed and validated for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for solubility determination.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the solubility of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Detection: Determine the λmax of the compound using a UV-Vis spectrophotometer for optimal detection.
Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
Solubility Measurement Procedure
Preparation: Add an excess amount of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (e.g., 10-20 mg) to a series of glass vials. The exact amount should be recorded.
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After the incubation period, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Perform a precise dilution of the filtered supernatant with the mobile phase to bring the concentration within the range of the HPLC calibration curve.
Quantification: Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Analysis and Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Solvent Class
Solvent
Polarity Index
Solubility at 25 °C (mg/mL)
Protic
Methanol
5.1
Experimental Value
Ethanol
4.3
Experimental Value
Isopropanol
3.9
Experimental Value
Aprotic Polar
Acetonitrile
5.8
Experimental Value
DMSO
7.2
Experimental Value
DMF
6.4
Experimental Value
Moderately Polar
Ethyl Acetate
4.4
Experimental Value
Dichloromethane
3.1
Experimental Value
Nonpolar
Toluene
2.4
Experimental Value
Hexane
0.1
Experimental Value
Interpretation and Application of the Solubility Profile
The obtained solubility profile will be instrumental in several key areas of drug development:
Preformulation Studies: The data will guide the selection of suitable vehicles for preclinical and clinical formulations. High solubility in a particular solvent system may suggest its utility for liquid dosage forms.
Process Chemistry: Understanding solubility is critical for designing efficient crystallization and purification processes.
Structure-Property Relationships: The solubility data, when correlated with the properties of the solvents, can provide insights into the types of intermolecular interactions that govern the solvation of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. For instance, high solubility in protic solvents would indicate the importance of hydrogen bonding.
Conclusion: A Foundation for Future Development
This technical guide has provided a comprehensive framework for the systematic determination of the solubility profile of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in a range of organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary to advance the development of this promising compound. The resulting solubility profile will serve as a critical dataset, informing rational decisions in formulation, process development, and ultimately, the successful progression of this molecule through the drug development pipeline.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1–12. [Link]
World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8. [Link]
PubChem. 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Molecular Weight and Functional Group Analysis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies used to determine the molecular weight and characterize the functional groups of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies used to determine the molecular weight and characterize the functional groups of the novel heterocyclic compound, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. As a molecule with potential applications in medicinal chemistry and drug development, a thorough understanding of its chemical properties is paramount. This document will delve into the theoretical and practical aspects of its analysis, offering insights into the selection of appropriate analytical techniques and the interpretation of the resulting data.
Molecular Structure and Properties
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with three key functional groups: an amino group (-NH2), a 5-aminopentyl side chain (-(CH2)5NH2), and a nitrile group (-C≡N).
The chemical formula for this compound is C9H15N5.[1] Its structure is characterized by the presence of primary amine functionalities, a nitrile group, and the pyrazole ring itself, all of which contribute to its chemical reactivity and potential biological activity.
Part 1: Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property that is essential for its identification and characterization. It can be determined both theoretically from the chemical formula and experimentally using mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular formula of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is C9H15N5.[1] The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecule.
Element
Number of Atoms
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
9
12.01
108.09
Hydrogen (H)
15
1.008
15.12
Nitrogen (N)
5
14.01
70.05
Total Molecular Weight
193.26 g/mol
A more precise monoisotopic mass can also be calculated using the masses of the most abundant isotopes of each element, which is particularly relevant for high-resolution mass spectrometry. The predicted monoisotopic mass is 193.13275 Da.[2]
Experimental Molecular Weight Determination: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the primary method for the experimental determination of molecular weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is prepared in a suitable solvent such as methanol or acetonitrile.
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become protonated, typically forming [M+H]+ ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Data Interpretation:
The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. For 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, this peak would appear at an m/z value of approximately 194.14003.[2] The presence of this peak provides strong evidence for the molecular weight of the compound.
Part 2: Functional Group Analysis
The identification of functional groups is crucial for confirming the structure of a molecule and predicting its chemical behavior. A combination of spectroscopic techniques is typically employed for a comprehensive analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies.
Expected IR Absorption Bands for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile:
Functional Group
Bond Vibration
Expected Absorption Range (cm⁻¹)
Amino (N-H)
Stretching
3300-3500 (two bands for primary amine)
Alkyl (C-H)
Stretching
2850-2960
Nitrile (C≡N)
Stretching
2210-2260
C=N (in pyrazole ring)
Stretching
1620-1680
C=C (in pyrazole ring)
Stretching
1450-1600
C-N
Stretching
1000-1250
The presence of sharp peaks in these regions would confirm the presence of the respective functional groups. For instance, a strong, sharp absorption band around 2230 cm⁻¹ would be indicative of the nitrile group.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Chemical Shifts (δ) in ppm (relative to TMS):
-NH₂ protons (amino groups): A broad singlet in the range of 2-5 ppm. The exact chemical shift would depend on the solvent and concentration.
-CH₂- protons (aminopentyl chain): A series of multiplets between 1.3 and 3.0 ppm. The protons on the carbon adjacent to the amino group and the pyrazole ring would be the most downfield.
-NH- proton (pyrazole ring): A broad singlet, typically in the range of 10-13 ppm, although this can be highly variable and may not always be observed.
-CH- proton (pyrazole ring): If present, this proton would appear as a singlet in the aromatic region, typically between 6 and 8 ppm. However, in the case of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, the C4 position is substituted with a nitrile group, so there will be no proton signal from this position.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Chemical Shifts (δ) in ppm:
-C≡N (nitrile carbon): In the range of 110-125 ppm.[5]
-C-NH₂ (pyrazole ring carbon): Around 150-160 ppm.[5]
-C- (substituted pyrazole ring carbon): In the range of 130-145 ppm.
-C- (unsubstituted pyrazle ring carbon): Around 75-80 ppm.[5]
-CH₂- carbons (aminopentyl chain): A series of peaks in the aliphatic region, typically between 20 and 50 ppm.
The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques such as COSY and HSQC, would allow for the complete assignment of all proton and carbon signals, thus confirming the connectivity of the atoms in the molecule.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive analysis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical compound.
Conclusion
The comprehensive analysis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile requires a multi-faceted approach that combines theoretical calculations with experimental data from various analytical techniques. The determination of its molecular weight through mass spectrometry and the characterization of its functional groups using FT-IR and NMR spectroscopy are essential steps in confirming its chemical identity. The methodologies and expected data outlined in this guide provide a solid framework for researchers and scientists working with this and other novel heterocyclic compounds, ensuring the accuracy and reliability of their findings, which is critical for applications in drug discovery and development.
References
A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved from [Link]
5-AMINO-3-(5-AMINOPENTYL)-1H-PYRAZOLE-4-CARBONITRILE. (n.d.). NextSDS. Retrieved from [Link]
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. Retrieved from [Link]
5-amino-3-(5-aminopentyl)-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite. Retrieved from [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Foreword: Charting the Unexplored Interaction Landscape of a Novel Pyrazole Derivative To our fellow researchers, scientists, and pioneers in drug development, this guide addresses a pivotal challenge in pharmacology: de...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting the Unexplored Interaction Landscape of a Novel Pyrazole Derivative
To our fellow researchers, scientists, and pioneers in drug development, this guide addresses a pivotal challenge in pharmacology: defining the interaction of a novel chemical entity with its biological targets. Our subject, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, represents a frontier. While the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, the specific substitution pattern of this molecule leaves its receptor binding profile as an open and compelling question.
This document is not a mere recitation of established data; rather, it is a strategic and methodological blueprint for the comprehensive characterization of the receptor binding affinity of this, or any, novel small molecule. We will navigate the theoretical underpinnings and the practical execution of key biophysical assays, providing not just the "how" but the critical "why" behind each experimental choice. Our objective is to empower you with a self-validating framework to generate robust, reproducible, and insightful binding data, forming the bedrock of any successful drug discovery campaign.
Section 1: Foundational Principles of Ligand-Receptor Interactions
A ligand's affinity for its receptor is the cornerstone of its pharmacological effect. This interaction is quantified by the equilibrium dissociation constant (Kd), a measure of the concentration of ligand required to occupy 50% of the receptor population at equilibrium.[1] A lower Kd value signifies a higher binding affinity.[2] Understanding this fundamental parameter is crucial for optimizing drug efficacy, predicting pharmacokinetic behavior, and minimizing off-target effects.
The binding of a ligand (L) to a receptor (R) to form a complex (LR) can be represented by a simple equilibrium:
k_on
L + R ⇌ LR
k_off
Here, k_on is the association rate constant and k_off is the dissociation rate constant. The equilibrium dissociation constant, Kd, is the ratio of these rates (k_off / k_on).[3]
Section 2: Strategic Workflow for Binding Affinity Determination
Our approach to characterizing 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile will be multi-tiered, beginning with broad screening and progressing to high-resolution kinetic and thermodynamic analyses. This ensures an efficient use of resources while building a comprehensive understanding of the molecule's behavior.
Caption: A simplified workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (Ka, the association constant, which is 1/Kd) but also the complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).
[4]
Experimental Workflow for ITC
Sample Preparation: The receptor is placed in the sample cell of the calorimeter, and 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is loaded into an injection syringe at a higher concentration (typically 10-fold). [4]It is critical that both are in an identical, well-matched buffer to minimize heats of dilution.
[4]2. Titration: The ligand is titrated into the sample cell in a series of small injections.
[5]3. Heat Measurement: The instrument measures the heat change associated with each injection.
[5]4. Data Analysis: The resulting data are plotted as heat per injection versus the molar ratio of ligand to receptor. This binding isotherm is then fitted to a binding model to determine Ka, stoichiometry (n), and ΔH.
[4]
Section 5: Data Analysis and Interpretation
The analysis of binding data has evolved from linearization methods like the Scatchard plot to more accurate nonlinear regression techniques.
Analysis of Radioligand Binding Data
Saturation Assays: Specific binding is calculated by subtracting non-specific binding from total binding for each radioligand concentration. [6]The specific binding data are then plotted against the radioligand concentration and fitted to a one-site binding (hyperbola) equation using a nonlinear regression program (e.g., GraphPad Prism) to determine Kd and Bmax.
[7][8]
Competition Assays: The percentage of specific binding is plotted against the logarithm of the competitor concentration. [6]A sigmoidal dose-response curve is fitted to the data using nonlinear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). [6]The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation assay.
[9]
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Hypothetical Binding Parameters for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Assay Type
Target Receptor
Parameter
Value
Competition Assay
Receptor X
Ki
[Value] nM
SPR
Receptor X
Kd (k_off/k_on)
[Value] nM
ITC
Receptor X
Kd (1/Ka)
[Value] nM
ITC
Receptor X
Stoichiometry (n)
[Value]
ITC
Receptor X
ΔH (Enthalpy)
[Value] kcal/mol
ITC
Receptor X
-TΔS (Entropy)
[Value] kcal/mol
Conclusion: From Affinity to Action
This guide has outlined a rigorous, multi-faceted approach to determining the receptor binding affinity of the novel compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. By integrating the gold-standard radioligand binding assays with orthogonal, label-free techniques like SPR and ITC, researchers can build a high-confidence profile of the molecule's interaction with its biological targets. The resulting data on affinity, kinetics, and thermodynamics are not merely academic; they are the critical decision-making parameters that guide lead optimization, inform structure-activity relationship studies, and ultimately pave the way for the development of novel therapeutics. The journey from a novel compound to a potential drug is long, but it begins with a precise understanding of its binding affinity.
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A Technical Guide to the Structural Elucidation of 5-Aminopyrazole-4-carbonitriles via Single-Crystal X-ray Diffraction
Disclaimer: Initial database searches for the specific compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile did not yield publicly available crystal structure or X-ray diffraction data. To fulfill the core requi...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Initial database searches for the specific compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile did not yield publicly available crystal structure or X-ray diffraction data. To fulfill the core requirements of this guide with verifiable scientific data, this document will use the structurally characterized and closely related analogue, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , as a representative example. The methodologies, analyses, and principles described herein are directly applicable to the structural characterization of the originally requested compound, should suitable crystals be obtained.
Introduction: The Significance of the 5-Aminopyrazole-4-carbonitrile Scaffold
The pyrazole ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1] Compounds featuring this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-amino-1-substituted-pyrazole-4-carbonitrile core, in particular, serves as a versatile precursor for the synthesis of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are analogues of biological purines such as adenine.[3]
The precise three-dimensional arrangement of atoms and intermolecular interactions within these molecules dictates their physicochemical properties, crystal packing, and, ultimately, their biological function and efficacy as drug candidates.[4][5] Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and conformation.[1][6][7] This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, offering a validated roadmap for researchers engaged in the development of related compounds.
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
A common and efficient method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the condensation reaction between a substituted arylhydrazine and an activated malononitrile derivative.[8][9]
Navigating the Maze: A Technical Guide to the Pharmacokinetic Profiling of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile Derivatives
For Immediate Release [City, State] – In the dynamic landscape of drug discovery, understanding the pharmacokinetic profile of a new chemical entity is paramount to its successful development. This in-depth technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, understanding the pharmacokinetic profile of a new chemical entity is paramount to its successful development. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential principles and methodologies for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile derivatives. This class of compounds, rich in nitrogen heterocycles, presents both unique opportunities and challenges in optimizing for favorable drug-like properties.[1][2][3]
The journey of a drug from administration to its site of action and eventual elimination is a complex process governed by its pharmacokinetic properties.[4][5] Early and thorough in vitro ADME testing is not merely a screening step but a critical component of a data-driven "design-make-test-analyze" cycle that guides medicinal chemists in optimizing lead compounds.[6][7] This proactive approach significantly de-risks clinical development by identifying potential liabilities such as poor bioavailability or a propensity for drug-drug interactions at an early stage.[8][9]
This guide will delve into the core in vitro assays that form the foundation of a robust pharmacokinetic assessment, followed by a discussion on the transition to in vivo studies in rodent models. We will explore the causality behind experimental choices, providing not just the "how" but also the "why" to empower researchers in designing and interpreting their studies.
The Crucial First Steps: In Vitro ADME Profiling
The initial characterization of a compound's ADME properties begins with a suite of in vitro assays designed to predict its behavior in a living system. These assays are pivotal for early-stage decision-making in drug discovery, helping to identify promising candidates and guide structural modifications to enhance their pharmacokinetic profiles.[10]
Permeability: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a primary determinant of bioavailability.[11] The Caco-2 permeability assay is the gold standard for predicting human oral absorption.[11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[11][12]
A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, is crucial. The apparent permeability coefficient (Papp) provides a quantitative measure of a compound's ability to cross the monolayer. An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than two suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[13]
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.[11]
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is typically required.[14]
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (for A to B transport) or basolateral (for B to A transport) chamber.[14]
Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh buffer.[14]
Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Data Analysis: The apparent permeability (Papp) and efflux ratio are calculated.
Metabolic Stability: The First Pass Effect
The liver is the primary site of drug metabolism, and a compound's susceptibility to breakdown by hepatic enzymes can significantly impact its half-life and bioavailability.[15] In vitro metabolic stability assays provide an early indication of a compound's fate in the liver.[15] These assays typically utilize human liver microsomes (HLM) or hepatocytes. Microsomal assays primarily assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocytes can evaluate both Phase I and Phase II metabolic pathways.[15]
The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[15] Compounds with high metabolic instability may require structural modifications to block labile sites.[16]
Incubation: The test compound (e.g., at 1 µM) is incubated with human liver microsomes and a NADPH-regenerating system at 37°C.
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The samples are centrifuged to precipitate proteins.
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding: The Unbound Fraction
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[17] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[17] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's distribution and efficacy.
Equilibrium dialysis is considered the gold standard method for measuring PPB as it minimizes non-specific binding effects.[18] In this technique, a semipermeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. At equilibrium, the concentration of the unbound drug is the same in both chambers.[17]
Device Setup: A dialysis device with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 10,000 Da) is used.
Sample Loading: The test compound is spiked into plasma and loaded into one chamber. Buffer is loaded into the other chamber.
Equilibration: The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
Sampling: Aliquots are taken from both the plasma and buffer chambers.
Quantification: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
Calculation: The percentage of unbound drug is calculated based on the concentration in the buffer chamber relative to the total concentration.
Cytochrome P450 Inhibition: The Potential for Drug-Drug Interactions
Cytochrome P450 (CYP) enzymes are a major source of drug-drug interactions (DDIs).[19] If a new drug inhibits a specific CYP isoform, it can impair the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma concentrations.[20][21] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20]
An IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined. Further investigation into time-dependent inhibition (TDI) is also crucial, as some compounds can cause irreversible inactivation of CYP enzymes.[19][22]
Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the test compound.
Reaction Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.
Incubation Period: The mixture is incubated at 37°C for a specific period.
Reaction Termination: The reaction is stopped with a quenching solution.
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[20]
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro pharmacokinetic profiling of a novel compound series.
Caption: A streamlined workflow for early-stage pharmacokinetic profiling.
Summarizing the Data: A Comparative Overview
The following table provides a hypothetical summary of in vitro ADME data for three derivatives from the 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile series. This allows for a clear comparison and aids in the selection of candidates for further development.
Compound ID
Caco-2 Papp A-B (10⁻⁶ cm/s)
Efflux Ratio
HLM t½ (min)
Human PPB (% Bound)
CYP3A4 IC₅₀ (µM)
Derivative 1
15.2
1.1
45
92.5
> 50
Derivative 2
2.5
8.7
> 60
99.1
12.3
Derivative 3
20.1
0.9
15
85.0
> 50
Analysis of Hypothetical Data:
Derivative 1 shows good permeability and metabolic stability with a low risk of CYP inhibition, making it a promising candidate.
Derivative 2 exhibits poor permeability and is a substrate for efflux pumps, which could limit its oral bioavailability. Although metabolically stable, its high plasma protein binding and moderate CYP3A4 inhibition are potential liabilities.
Derivative 3 has excellent permeability but is metabolically unstable, suggesting it may be rapidly cleared in vivo.
Moving into Living Systems: In Vivo Rodent Pharmacokinetic Studies
Once a compound demonstrates a favorable in vitro ADME profile, the next crucial step is to evaluate its pharmacokinetics in a living organism.[23][24] Rodent models, typically mice or rats, are commonly used for initial in vivo PK studies.[23][25] These studies provide essential information on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[4]
The data generated from rodent PK studies are critical for several reasons:
Establishing In Vitro-In Vivo Correlation (IVIVC): Comparing in vivo results with in vitro data helps to validate the predictive power of the initial screening assays.
Guiding Dose Selection for Efficacy Studies: Understanding the exposure of a compound at different dose levels is essential for designing meaningful pharmacology and toxicology studies.[24]
Predicting Human Pharmacokinetics: Allometric scaling and other modeling techniques can be used to extrapolate rodent PK data to predict how the drug will behave in humans.[4]
Experimental Protocol: A Typical Rodent PK Study
Animal Model Selection: The choice of rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) depends on the specific research question and the metabolic profile of the compound.[23]
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage for oral drugs) and also intravenously to determine absolute bioavailability.
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.[26]
Plasma Preparation: Blood samples are processed to obtain plasma.
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key PK parameters.[5][27][28]
The Path from Data to Decisions
The interpretation of pharmacokinetic data is a critical skill. The following diagram illustrates a decision-making tree based on the outcomes of initial PK profiling.
Caption: A decision-making framework based on pharmacokinetic data.
Conclusion
The pharmacokinetic profiling of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining a carefully selected panel of in vitro ADME assays with well-designed in vivo rodent studies, researchers can gain a comprehensive understanding of a compound's disposition. This knowledge is not only essential for selecting the most promising drug candidates but also for guiding the medicinal chemistry efforts to optimize their properties. Ultimately, a thorough pharmacokinetic characterization is a cornerstone of successful drug development, paving the way for safe and effective medicines.
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Preprints.org. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available at: [Link]
IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Available at: [Link]
Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]
MDPI. (2023, January 9). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available at: [Link]
PubMed. (2011, July 28). Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability. Available at: [Link]
Axcelead Drug Discovery Partners. Example from nonclinical to clinical. Available at: [Link]
ResearchGate. (2021, July 23). (PDF) Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Available at: [Link]
An In-depth Technical Guide to Identifying the Biological Targets of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Abstract The identification of specific biological targets is a critical and often challenging step in the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The identification of specific biological targets is a critical and often challenging step in the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular targets of the bioactive small molecule, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. By integrating established biochemical methods with cutting-edge proteomic and genetic strategies, this document outlines a logical, multi-faceted approach to target deconvolution. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific integrity. This guide is intended to serve as a practical and authoritative resource for navigating the complexities of small molecule target identification.
Introduction: The Enigma of a Bioactive Pyrazole
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The specific compound, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, presents a unique chemical architecture that suggests potential interactions with a variety of protein classes. The presence of a primary amine on the pentyl chain and the aminopyrazole core provides multiple points for potential hydrogen bonding, ionic interactions, and covalent modifications, making a broad initial screening approach essential.
The primary challenge in elucidating the mechanism of action for a novel compound lies in identifying its direct molecular targets. Phenotypic screening, while valuable for discovering compounds with desired cellular effects, does not inherently reveal the underlying protein interactions.[4][5][6] Therefore, a systematic and multi-pronged approach is required to move from an observed phenotype to a validated molecular target.
This guide will detail a strategic workflow for the target identification of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, encompassing both direct and indirect methodologies.
Foundational Strategies for Target Identification
The journey to identify the biological targets of a small molecule can be broadly categorized into direct and indirect approaches.[4] A robust strategy will often employ a combination of these methods to build a compelling and validated case for a specific target or pathway.
Direct Approaches: Fishing for Interacting Partners
Direct methods aim to physically isolate and identify proteins that bind to the small molecule of interest. These techniques are powerful for providing direct evidence of an interaction.
Affinity-Based Pull-Down Assays: This is a cornerstone technique in target identification.[7][8] It involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a complex biological sample, such as a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified, typically by mass spectrometry.[5][6][9]
Chemical Proteomics: This advanced approach utilizes chemically modified versions of the small molecule, often incorporating a "tag" (like biotin) or a photoreactive group.[10][11][12][13] These probes are introduced to living cells or lysates, allowing for the capture of interacting proteins in a more native environment. Subsequent enrichment and mass spectrometry analysis reveal the target proteins.
Indirect Approaches: Inferring Targets from Cellular Responses
Indirect methods infer targets by observing the cellular or genetic consequences of compound treatment.
Genetic Approaches: Systematic genetic screening can identify genes that, when perturbed (e.g., through knockdown or knockout), either mimic or alter the cellular response to the compound.[14][15][16] This suggests that the protein products of these genes may be part of the target pathway. Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening are invaluable for this purpose.
Computational Inference: By comparing the gene expression or proteomic profiles of cells treated with the compound to databases of profiles from known drugs or genetic perturbations, it's possible to generate hypotheses about the compound's mechanism of action and potential targets.[4][17]
The following sections will provide detailed protocols and the rationale behind the application of these strategies for our target compound.
Experimental Workflows and Protocols
This section details the step-by-step methodologies for the key experiments in our target identification workflow. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
Synthesis of an Affinity Probe
The success of affinity-based methods hinges on the design and synthesis of a probe that retains the biological activity of the parent compound.[18] For 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, the aminopentyl chain offers a logical point for linker attachment, as it extends away from the core pyrazole structure.
Protocol 3.1: Synthesis of a Biotinylated Affinity Probe
Reaction Setup: Dissolve 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile and an N-hydroxysuccinimide (NHS)-activated biotin linker in a 1:1.1 molar ratio in anhydrous dimethylformamide (DMF).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture to act as a non-nucleophilic base.
Incubation: Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purification: Upon completion, purify the biotinylated probe using flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Causality: The use of an NHS-activated biotin linker ensures a stable amide bond formation with the primary amine of the pentyl chain. DIPEA is chosen to prevent unwanted side reactions. Purification is critical to remove any unreacted starting materials that could interfere with subsequent pull-down experiments.
Affinity Pull-Down Coupled with Mass Spectrometry
This workflow aims to isolate and identify proteins that directly bind to our compound of interest.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Molecule: 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (CAS: 113513-29-4)
Executive Summary
5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a highly versatile bifunctional building block. Featuring a rigid, electron-rich aminopyrazole core and a flexible primary amine tether, it is widely utilized in the development of kinase inhibitors, PROTAC degraders, and fluorescent bioconjugates. The C4-cyano group serves as an essential hydrogen-bond acceptor for kinase hinge-binding motifs, while the C3-aminopentyl chain provides an ideal vector for linker attachment. This application note details a robust, scalable, and self-validating five-step synthetic protocol to generate this molecule from commercially available precursors.
Synthetic Strategy & Mechanistic Rationale
The synthesis relies on a highly efficient linear sequence starting from 6-(Boc-amino)hexanoic acid. The fundamental strategy involves the construction of a highly electrophilic methoxyalkylidenemalononitrile intermediate, which subsequently undergoes a regioselective bi-nucleophilic annulation with hydrazine [1].
Step 1: Acid Chloride Formation. Carboxylic acids lack sufficient electrophilicity for direct C-acylation with carbon nucleophiles. We utilize oxalyl chloride with catalytic DMF to convert 6-(Boc-amino)hexanoic acid into its corresponding acid chloride. This method operates under milder conditions than thionyl chloride and produces exclusively gaseous byproducts (CO, CO₂, HCl), driving the reaction forward and simplifying isolation.
Step 2: Acylation of Malononitrile. Malononitrile (pKa ~11) is deprotonated by sodium hydride (NaH) to form a resonance-stabilized carbanion. Irreversible deprotonation by NaH is critical to prevent base-catalyzed self-condensation of malononitrile. The carbanion attacks the acid chloride to form an acylmalononitrile, which exists predominantly in its enol tautomer due to the strong electron-withdrawing effect of the geminal cyano groups.
Step 3: O-Methylation. The enol hydroxyl group is a poor leaving group. To facilitate the subsequent addition-elimination reaction, the enol is methylated using dimethyl sulfate (Me₂SO₄) in the presence of a mild base (NaHCO₃). This converts the hydroxyl into a highly reactive methoxy leaving group [2].
Step 4: Pyrazole Ring Annulation. Hydrazine hydrate acts as a bis-nucleophile. The primary nitrogen attacks the electrophilic β-carbon of the methoxyalkylidenemalononitrile (Michael-type addition), followed by the elimination of methanol. The secondary nitrogen then intramolecularly attacks one of the cyano groups. Subsequent tautomerization yields the aromatic 5-aminopyrazole core [3].
Step 5: Boc Deprotection. Acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) liberates the primary amine tether, yielding the final target molecule.
Synthetic Workflow Visualization
Caption: 5-step synthetic workflow for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocols
General Note: All reactions involving moisture-sensitive reagents (Steps 1 and 2) must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Ensure glassware is oven-dried prior to use.
Step 1: Synthesis of 6-(Boc-amino)hexanoyl chloride
Dissolve 6-(Boc-amino)hexanoic acid (10.0 g, 43.2 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath.
Add oxalyl chloride (4.4 mL, 51.8 mmol) dropwise over 15 minutes. Observation: Vigorous gas evolution will occur.
Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion.
Concentrate the mixture under reduced pressure to yield the crude acid chloride as a pale yellow oil. Use immediately in Step 2 to prevent degradation.
Step 2: Synthesis of 2-(6-(Boc-amino)hexanoyl)malononitrile
Suspend sodium hydride (60% dispersion in mineral oil, 3.8 g, 95.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C.
Add a solution of malononitrile (3.1 g, 47.5 mmol) in THF (20 mL) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete deprotonation.
Dissolve the crude acid chloride from Step 1 in THF (30 mL) and add it dropwise to the malononitrile anion solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench carefully with 1M HCl (50 mL) to pH ~3. Extract with ethyl acetate (EtOAc, 3 × 100 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to afford the acylmalononitrile.
Step 3: Synthesis of 2-(1-Methoxy-6-(Boc-amino)hexylidene)malononitrile
Dissolve the acylmalononitrile (10.0 g, ~35.8 mmol) in a mixture of 1,4-dioxane (80 mL) and water (20 mL).
Add sodium bicarbonate (NaHCO₃, 9.0 g, 107.4 mmol) and dimethyl sulfate (5.1 mL, 53.7 mmol). Safety Critical: Dimethyl sulfate is highly toxic and a known carcinogen; handle strictly in a certified fume hood.
Heat the mixture to 80 °C for 3 hours.
Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 100 mL).
Wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate to yield the methoxy enol ether.
Step 4: Synthesis of 5-Amino-3-(5-(Boc-amino)pentyl)-1H-pyrazole-4-carbonitrile
Dissolve the crude methoxy enol ether (8.5 g, 29.0 mmol) in absolute ethanol (100 mL).
Add hydrazine hydrate (64% w/w in water, 2.1 mL, 43.5 mmol) dropwise at room temperature.
Reflux the mixture (80 °C) for 4 hours. Monitor completion via TLC (DCM/MeOH, 9:1).
Cool the reaction to room temperature and concentrate under reduced pressure.
Triturate the residue with cold diethyl ether to precipitate the protected pyrazole. Filter and dry under vacuum.
Step 5: Deprotection to 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Dissolve the protected pyrazole (6.0 g, 20.4 mmol) in DCM (40 mL).
Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.
Stir the mixture at room temperature for 2 hours.
Concentrate the mixture under reduced pressure to remove excess TFA.
Dissolve the residue in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA salt. Alternatively, adjust to pH 10 with 2M NaOH and extract with n-butanol.
Concentrate to yield the final product as a free base (off-white solid).
MS (ESI+): m/z 194.1 [M+H]⁺; Disappearance of Boc peak (~1.4 ppm)
Mechanistic Pathway of Pyrazole Annulation
Caption: Mechanistic pathway of pyrazole ring formation via hydrazine condensation.
References
DERIVATIVES OF PYRAZOLO[3,4-d]PYRIMIDINE (WO1990003370A1). Google Patents.
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach . Beilstein Journal of Organic Chemistry. Available at:[Link]
Application
Application Note: Utilizing 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile as a Bifunctional Scaffold in Cell-Based Kinase Assays
Introduction & Mechanistic Rationale In modern drug development and chemical biology, the design of targeted probes requires a delicate balance between target affinity and chemical tractability. 5-amino-3-(5-aminopentyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern drug development and chemical biology, the design of targeted probes requires a delicate balance between target affinity and chemical tractability. 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as 5-APC-pentyl ) has emerged as a highly versatile bifunctional scaffold for interrogating kinase signaling networks in live cells.
As an Application Scientist, I frequently encounter the challenge of modifying kinase inhibitors for assays without destroying their binding affinity. The 5-APC-pentyl scaffold elegantly solves this through its distinct structural compartmentalization:
The Hinge-Binding Core: The 5-amino-1H-pyrazole-4-carbonitrile motif acts as an archetypical Type I kinase inhibitor. The N5 and 4-NH₂ groups form a critical hydrogen-bond donor/acceptor pair with the highly conserved ATP-binding pocket (hinge region) of kinases such as SRC and CK2 .
The Bioconjugation Handle: The 5-carbon alkyl chain (pentyl) located at the C3 position projects outward into the solvent-exposed channel. This specific length (approx. 6–7 Å) is critical—it provides sufficient distance to clear the lipophilic rim of the kinase pocket, ensuring that bulky functional groups (like fluorophores or E3 ligase ligands) attached to the terminal primary amine do not sterically hinder hinge binding .
This guide details how to leverage 5-APC-pentyl to synthesize and deploy fluorescent probes and Targeted Protein Degraders (PROTACs) in cell culture models, complete with self-validating experimental workflows.
Experimental Workflows & Visualization
When 5-APC-pentyl is conjugated to an E3 ubiquitin ligase ligand (e.g., thalidomide for CRBN or VH032 for VHL), it creates a potent PROTAC capable of degrading target kinases in cell culture. The diagram below illustrates the causal chain of this targeted degradation pathway.
To ensure reproducibility across different cell lines, the following table summarizes the optimized quantitative parameters for utilizing 5-APC-pentyl conjugates in standard cell culture assays.
Conjugate Type
Primary Application
Recommended Concentration
Incubation Time
Readout Method
5-APC-pentyl-FITC
Live-Cell Target Imaging
1.0 - 5.0 µM
1 - 2 hours
Confocal Microscopy
5-APC-pentyl-CRBN
Targeted Protein Degradation
0.1 - 1.0 µM
12 - 24 hours
Western Blot (Target)
5-APC-pentyl-Biotin
Affinity Pulldown / MS
10.0 - 50.0 µM
2 - 4 hours
Streptavidin Pulldown
Step-by-Step Methodologies
Protocol A: Live-Cell Imaging of Kinase Target Engagement
This protocol uses a fluorescently labeled 5-APC-pentyl conjugate (e.g., reacted with NHS-Fluorescein) to visualize kinase localization in living cells.
Self-Validation System: This assay incorporates a competition control arm. Pre-treating cells with an excess of unconjugated 5-APC-pentyl will outcompete the fluorescent probe for the kinase ATP-binding site, resulting in a loss of localized fluorescence. This proves the signal is driven by specific target engagement rather than non-specific membrane accumulation.
Step-by-Step Procedure:
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a glass-bottom 96-well imaging plate at a density of 1.5 × 10⁴ cells/well in complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
Serum Starvation (Crucial Step): Aspirate media, wash once with PBS, and add serum-free DMEM for 12 hours.
Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase phosphorylation levels. This minimizes endogenous ATP competition and significantly enhances the signal-to-noise ratio of the fluorescent probe.
Competition Control Pre-treatment: To the designated control wells, add 50 µM of unconjugated 5-APC-pentyl 30 minutes prior to probe addition.
Probe Incubation: Add the 5-APC-pentyl-FITC conjugate to all wells at a final concentration of 2 µM. Incubate for 1 hour at 37°C.
Washing & Imaging: Wash the cells gently 3 times with warm PBS to remove unbound probe. Add Live Cell Imaging Solution (e.g., FluoroBrite DMEM) and image immediately using a confocal microscope (488 nm excitation).
This protocol details the evaluation of a 5-APC-pentyl-based PROTAC designed to degrade target kinases (e.g., SRC or CK2) via the ubiquitin-proteasome system.
Self-Validation System: To confirm that the loss of target protein is genuinely mediated by the proteasome (and not due to transcriptional downregulation or off-target toxicity), a parallel control group is pre-treated with MG132, a potent 26S proteasome inhibitor. If the PROTAC mechanism is valid, MG132 will rescue the target kinase from degradation.
Step-by-Step Procedure:
Cell Preparation: Seed target cells (e.g., SH-SY5Y for CK2 degradation or MCF-7 for SRC degradation) in 6-well plates at 3 × 10⁵ cells/well. Allow them to adhere overnight.
Proteasome Inhibition (Control Arm): Pre-treat the designated validation wells with 10 µM MG132 for 2 hours before PROTAC addition.
Causality: Blocking the 26S proteasome ensures that the ternary complex (Kinase-PROTAC-E3) can form and polyubiquitinate the target, but the final degradation step is halted, validating the mechanism of action.
PROTAC Treatment: Treat the cells with the 5-APC-pentyl-PROTAC at varying concentrations (0.1 µM, 0.5 µM, 1.0 µM) to establish a degradation dose-response curve. Incubate for 24 hours.
Causality: A 24-hour window is optimal because PROTACs operate catalytically; it allows sufficient time for iterative rounds of binding, ubiquitination, and degradation to deplete the intracellular kinase pool.
Cell Lysis: Place the plate on ice. Wash twice with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
Western Blotting: Quantify protein concentration using a BCA assay. Load 20 µg of total protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for the target kinase (e.g., anti-SRC or anti-CK2) and a loading control (e.g., anti-GAPDH). Calculate the DC₅₀ (concentration inducing 50% degradation) via densitometry.
References
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry (via PubMed Central).[Link]
Switching off CK2-mediated activation of survivin offers new therapeutic opportunities in neuroblastoma. Experimental & Molecular Medicine (via Nature).[Link]
Method
Advanced Conjugation Techniques Using the Aminopentyl Group of CAS 113513-29-4: From Kinase Probes to Affinity Matrices
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Introduction: The Dual-Functional Nature of CAS 113513-29-4 CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocols (SOPs)
Introduction: The Dual-Functional Nature of CAS 113513-29-4
CAS 113513-29-4, chemically identified as 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile , is a highly versatile bifunctional building block. The pyrazole-4-carbonitrile core serves as a privileged pharmacophore, widely recognized for its potent inhibition of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3 (GSK-3), and Janus Kinases (JAK)[1][2][3].
Simultaneously, the 5-aminopentyl chain acts as a built-in, flexible spacer terminating in a primary aliphatic amine. This structural feature is critical for chemical biology applications. By conjugating this primary amine to fluorophores, biotin tags, or solid matrices, researchers can transform a small-molecule inhibitor into a powerful diagnostic probe or affinity chromatography resin without sterically hindering the pyrazole core's ability to dock into the ATP-binding pockets of target kinases[4][5].
Regioselective Causality: Why Protecting Groups Are Unnecessary
A common challenge in bioconjugation is achieving regioselectivity when multiple amines are present. CAS 113513-29-4 contains three distinct nitrogen environments:
The Pyrazole Ring N-H: Highly stable and mostly tautomeric (pKa ~14).
The C5-Aromatic Amine: Poorly nucleophilic due to electron delocalization into the pyrazole ring and the strong electron-withdrawing effect of the adjacent C4-carbonitrile group (pKa ~4.0).
The Aliphatic Primary Amine (Aminopentyl group): Highly nucleophilic and basic (pKa ~10.5).
Expert Insight: By strictly controlling the reaction buffer at pH 8.0–8.5 , the aliphatic amine becomes partially deprotonated and highly reactive, while the aromatic C5-amine remains completely unreactive. This vast pKa differential allows for 100% regioselective acylation or alkylation of the pentyl chain without the need for cumbersome orthogonal protecting groups.
Figure 1: Regioselective conjugation pathway exploiting the pKa differential of CAS 113513-29-4.
Quantitative Data Summary
The table below summarizes the optimal conditions for conjugating the aminopentyl group of CAS 113513-29-4 with various electrophilic tags.
Conjugation Goal
Reagent Type
Optimal pH
Co-Solvent
Reaction Time
Regioselectivity
Typical Yield
Biotinylation
NHS-PEG4-Biotin
8.0
DMF (10% v/v)
2 Hours
>98% (Aliphatic)
85–90%
Immobilization
NHS-Activated Agarose
8.3
None
4 Hours
>95% (Aliphatic)
~80% coupling
Fluorescence
FITC (Isothiocyanate)
9.0
DMSO (5% v/v)
2 Hours
>95% (Aliphatic)
75–80%
Experimental Protocols
Protocol A: Synthesis of a Biotinylated Kinase Probe (Target Identification)
This protocol describes the conjugation of CAS 113513-29-4 to NHS-PEG4-Biotin. The PEG4 spacer is highly recommended to increase aqueous solubility and reduce steric clash when the biotin moiety binds to the deep binding pocket of streptavidin[4][6].
Materials:
CAS 113513-29-4 (10 mM stock in anhydrous DMF)
NHS-PEG4-Biotin (10 mM stock in anhydrous DMF)
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 8.0
Step-by-Step Methodology:
Preparation: Dilute the CAS 113513-29-4 stock into the Conjugation Buffer to a final concentration of 1 mM. Ensure the solution is clear; if precipitation occurs, add up to 5% extra DMF.
Initiation: Add NHS-PEG4-Biotin dropwise to the mixture to achieve a 1.2 molar equivalent (1.2 mM final concentration).
Incubation: Stir the reaction continuously at room temperature (20–25°C) for 2 hours. Causality Note: The slight molar excess of the NHS-ester drives the reaction to completion, compensating for the competing hydrolysis of the NHS ester in the aqueous buffer.
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The primary amine of Tris will scavenge any unreacted NHS-PEG4-Biotin.
Purification: Purify the biotinylated probe using reverse-phase HPLC (C18 column) running a gradient of water/acetonitrile with 0.1% TFA. Lyophilize the product.
Figure 2: Affinity chromatography workflow utilizing the biotinylated CAS 113513-29-4 probe.
Protocol B: Immobilization on Solid Supports (Affinity Chromatography)
Immobilizing CAS 113513-29-4 directly onto agarose beads allows for the direct pull-down of interacting proteins (e.g., kinases or dynein components) from complex cell lysates[5][7][8].
Materials:
NHS-Activated Sepharose 4 Fast Flow (or equivalent)
CAS 113513-29-4 (Solid)
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3
Wash Buffer: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
Step-by-Step Methodology:
Resin Preparation: Wash the NHS-activated Sepharose with 10–15 column volumes of cold 1 mM HCl to remove stabilizers and preserve the active NHS groups.
Ligand Dissolution: Dissolve CAS 113513-29-4 in the Coupling Buffer at a concentration of 5 mg/mL. Causality Note: The 0.5 M NaCl prevents non-specific ionic interactions between the matrix and the ligand during coupling.
Coupling: Mix the ligand solution with the washed resin in a 2:1 volume ratio (Ligand:Resin). Rotate end-over-end at room temperature for 4 hours (or overnight at 4°C).
Blocking: Drain the coupling solution. Add the Blocking Buffer and rotate for 2 hours at room temperature to deactivate any remaining unreacted NHS groups.
Washing: Wash the resin with 3 alternating cycles of Wash Buffer (pH 4.0) and Coupling Buffer (pH 8.3). This alternating pH wash removes any non-covalently bound ligand. Store the resin in 20% ethanol at 4°C.
Protocol C: Fluorescent Labeling with FITC
For cellular localization studies, conjugating the aminopentyl group to Fluorescein Isothiocyanate (FITC) generates a fluorescent kinase probe.
Step-by-Step Methodology:
Dissolve CAS 113513-29-4 in 0.1 M Sodium Carbonate buffer (pH 9.0) to 2 mg/mL. Causality Note: Isothiocyanates require a slightly higher pH (9.0) than NHS esters to ensure the amine is fully deprotonated for the nucleophilic attack to form a stable thiourea bond.
Dissolve FITC in anhydrous DMSO at 10 mg/mL immediately before use.
Slowly add the FITC solution to the CAS 113513-29-4 solution at a 1:1 molar ratio.
Incubate in the dark for 2 hours at room temperature with gentle stirring.
Purify the conjugate via size-exclusion chromatography (e.g., Sephadex G-10) or preparative TLC to remove unreacted FITC.
Application Notes and Protocols for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in me...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in medicinal chemistry. While specific experimental data for this particular analogue is limited in publicly accessible literature, this guide synthesizes authoritative information on the broader class of 5-aminopyrazole-4-carbonitrile derivatives to propose high-potential research avenues. The protocols and insights provided are grounded in the well-established biological activities of the pyrazole scaffold, offering a robust starting point for investigation.
Introduction: The 5-Aminopyrazole-4-carbonitrile Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse chemical modifications and interactions with biological targets. The 5-aminopyrazole-4-carbonitrile core, in particular, has garnered significant attention as a versatile building block for compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][3][4]
The subject of this guide, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, possesses a unique structural feature: a flexible five-carbon chain terminating in an amino group. This aminopentyl substituent offers several key advantages for drug design:
Introduction of a Basic Center: The terminal primary amine can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH, potentially forming salt bridges with acidic residues in a target protein's active site.
Modulation of Physicochemical Properties: The alkyl chain can influence the compound's lipophilicity and solubility, which are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Vector for Further Derivatization: The primary amine provides a reactive handle for the synthesis of a library of analogues with modified properties.
Given the prevalence of the 5-aminopyrazole core in kinase inhibitors, a primary hypothesized application for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is in the field of oncology as a modulator of protein kinase activity. Many pyrazole-containing compounds have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival.[5]
Proposed Application: Kinase Inhibition in Oncology
Rationale and Proposed Mechanism of Action
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5-aminopyrazole scaffold can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors. The amino group at the 5-position and the pyrazole nitrogens can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.
The 5-aminopentyl side chain at the 3-position can extend into the solvent-exposed region or a nearby hydrophobic pocket of the kinase active site. The terminal amine could form additional interactions, potentially with acidic residues like aspartate or glutamate, thereby enhancing binding affinity and selectivity for a specific kinase.
Caption: Proposed binding mode of the compound in a kinase active site.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol describes a general method to evaluate the inhibitory activity of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile against a representative tyrosine kinase.
Objective: To determine the IC50 value of the test compound against a specific tyrosine kinase.
Materials:
Recombinant human tyrosine kinase (e.g., Abl, Src, EGFR)
Kinase substrate (e.g., a synthetic peptide)
ATP (Adenosine triphosphate)
Test compound: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Positive control inhibitor (e.g., Staurosporine, Imatinib)
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well white assay plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).
Prepare a final 2X working solution of each concentration by diluting the DMSO stocks in the kinase assay buffer.
Assay Setup:
Add 2.5 µL of the 2X test compound solution or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of a 384-well plate.
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
Initiate the kinase reaction by adding 5 µL of a 1X ATP solution to each well. The final reaction volume is 10 µL.
Incubation:
Incubate the plate at room temperature for 1 hour. The incubation time may need optimization depending on the specific kinase.
Detection:
Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Incubate for 30-60 minutes at room temperature.
Data Analysis:
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the controls.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol for the preparation of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile samples for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the preparation of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural features of this molecule—namely the presence of multiple exchangeable protons (two primary amines and a pyrazole N-H) and the potential for tautomerism—present specific challenges for acquiring high-resolution spectra. This document outlines methodologies to mitigate common issues such as peak broadening, poor signal-to-noise, and spectral complexity. It provides a step-by-step workflow from solvent selection to advanced troubleshooting techniques, including deuterium oxide (D₂O) exchange and considerations for variable-temperature experiments, ensuring the acquisition of high-quality, interpretable NMR data crucial for structural elucidation and purity assessment in a drug discovery context.
A thorough understanding of the analyte's structure is paramount for developing a robust sample preparation protocol. 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile possesses several functional groups that profoundly influence its NMR spectroscopic behavior.
Exchangeable Protons (-NH₂ and N-H): The molecule contains three sites with labile protons: the 5-amino group, the terminal amino group on the pentyl chain, and the N1-proton of the pyrazole ring. These protons can undergo chemical exchange with each other and with trace amounts of water in the solvent.[1] When the rate of this exchange is on the NMR timescale, it leads to significant signal broadening, potentially obscuring nearby signals.[2][3] The nitrogen atom (¹⁴N) also has a nuclear quadrupole moment, which can induce efficient relaxation in adjacent protons, further contributing to peak broadening.[1]
Annular Tautomerism: Pyrazoles that are unsubstituted at the N1 position, such as the title compound, can exist as a dynamic equilibrium of two tautomeric forms.[4] This exchange of the proton between the two ring nitrogen atoms can be slow, fast, or intermediate on the NMR timescale. If the exchange is slow, two distinct sets of signals will appear, complicating the spectrum. If fast, an averaged spectrum is observed. An intermediate exchange rate also results in broad peaks.[4][5]
Solubility Profile: The presence of two primary amine groups imparts a degree of polarity to the molecule. However, the carbon-rich pentyl chain and the pyrazole ring provide nonpolar character. This amphiphilic nature requires careful solvent selection to achieve complete dissolution, which is critical for high-resolution spectra.[6]
Essential Materials and Instrumentation
To ensure the highest quality data, the use of appropriate and clean materials is non-negotiable.
NMR Tubes: High-quality, 5 mm precision NMR tubes rated for the spectrometer's field strength (e.g., 500 MHz or greater) are required.[7] Tubes must be clean, dry, and free of any scratches or defects.[8] Cleaning with a suitable agent like Decon-90, followed by rinsing with distilled water and acetone, and drying under a stream of nitrogen or in a vacuum oven is recommended.[8]
Deuterated Solvents: High-purity deuterated solvents (≥99.9% D) are essential to minimize solvent interference in ¹H NMR spectra and to provide a deuterium signal for the spectrometer's lock system.[9]
Glassware: Use clean, dry Class A volumetric flasks, pipettes, and vials for accurate preparation.
Filtration: A Pasteur pipette packed with a small, tight plug of glass wool (cotton wool is not recommended as it can leach impurities) is necessary for filtering the final sample solution into the NMR tube. This step is crucial for removing particulate matter that can ruin magnetic field homogeneity and cause poor shimming.[10]
Core Protocol: Preparing the Analytical Sample
This section details the primary workflow for preparing a standard sample for both ¹H and ¹³C NMR analysis.
Step 1: Strategic Solvent Selection
The choice of solvent is the most critical decision in the sample preparation process. It directly impacts analyte solubility, the chemical shifts of labile protons, and the rate of dynamic processes like chemical exchange.
Rationale:
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for molecules with exchangeable protons. Its high polarity effectively dissolves many polar compounds, and its ability to form hydrogen bonds can slow down the rate of proton exchange, resulting in sharper N-H and -NH₂ signals compared to other solvents like CDCl₃.[11][12]
CDCl₃ (Chloroform-d): A widely used, less polar solvent. It is effective for many organic compounds but can be slightly acidic, which may react with or degrade acid-sensitive molecules.[7] Amine signals in CDCl₃ are often very broad or completely exchanged with trace water.
CD₃OD (Methanol-d₄): A polar, protic solvent. It will readily exchange with all labile protons on the analyte, causing their signals to disappear from the spectrum. While this can be used diagnostically, it is not suitable if observation of the N-H or -NH₂ protons is desired.
The following workflow should be used to determine the optimal solvent.
Caption: Decision workflow for selecting an appropriate deuterated solvent.
Step 2: Determining Sample Concentration
The amount of sample used is a balance between achieving a good signal-to-noise (S/N) ratio and avoiding issues associated with high concentrations, such as viscosity-induced line broadening and solubility limits.[13]
Experiment Type
Recommended Mass (for MW ≈ 219.29 g/mol )
Concentration Range (mM)
Rationale & Considerations
¹H NMR
1 - 10 mg
2 - 20 mM
Sufficient for high-sensitivity proton experiments. Higher concentrations can lead to broadened lines and difficulty shimming.[7][14]
¹³C NMR
10 - 50 mg
20 - 100 mM
Higher concentration is needed to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve adequate S/N in a reasonable time.[13][15]
2D NMR (COSY, HSQC)
5 - 20 mg
10 - 40 mM
Requires a good S/N ratio for detecting correlations. Concentration should be optimized based on experiment time.
Step 3: Dissolution, Filtration, and Transfer
This procedure ensures a homogenous, particulate-free sample, which is essential for acquiring high-quality spectra.
Caption: Step-by-step workflow for NMR sample preparation.
Advanced Protocols & Troubleshooting
For a complex molecule like this, standard ¹H NMR may not suffice. The following protocols address the most likely challenges.
Protocol 4.1: D₂O Exchange for Labile Proton Identification
This simple experiment is the most definitive way to identify signals arising from exchangeable N-H and -NH₂ protons.
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample following the core protocol.
Add D₂O: Remove the NMR tube from the spectrometer. Add one small drop (10-20 µL) of deuterium oxide (D₂O) to the sample.[4]
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to facilitate the H/D exchange.
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
Analyze: Compare the two spectra. The signals corresponding to the N-H and -NH₂ protons will either disappear or significantly decrease in intensity in the second spectrum. A new, potentially broad signal for HOD will likely appear.[16]
Troubleshooting Common Spectral Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Broad, undefined peaks (especially > 6 ppm)
1. Intermediate rate of chemical exchange for N-H/-NH₂ protons.[3] 2. Annular tautomerism occurring at an intermediate rate.[4] 3. High sample concentration/viscosity.[10]
1. Switch to DMSO-d₆: If not already used, this solvent can sharpen N-H signals. 2. Variable Temperature (VT) NMR: Acquiring spectra at higher temperatures can push the exchange into the fast regime (sharpening the peak), while lower temperatures can slow it into the slow regime (resolving into distinct signals).[1] 3. Dilute the sample: Prepare a new, more dilute sample.
1. Invert the capped tube several times to ensure mixing. 2. Re-filter the sample: Filter the sample again through a fresh glass wool plug. 3. Ensure sample height is at least 4 cm in the tube.
Low Signal-to-Noise (S/N) Ratio
1. Sample concentration is too low.[15] 2. Insufficient number of scans.
1. Increase concentration: Prepare a more concentrated sample, especially for ¹³C NMR.[17] 2. Increase the number of scans (NS): The S/N ratio increases with the square root of NS. Doubling the S/N requires quadrupling the number of scans.[15][17]
More signals than expected
1. Presence of impurities. 2. Slow tautomeric exchange, showing signals for both tautomers.[4] 3. Presence of rotamers due to restricted bond rotation.
1. Check sample purity via other methods (LC-MS, TLC). 2. Run VT-NMR: Tautomer signals should coalesce upon heating.[4] 3. Run 2D NMR (HSQC/HMBC): These experiments can help confirm the presence of two distinct but related spin systems.
subgraph "Troubleshooting Logic"
A[Observe Spectrum] --> B{Problem?};
B -- "Broad Peaks" --> C{"All peaks or specific peaks?"};
C -- "All Peaks" --> D[Poor Shimming:
Re-filter sample
Check solvent volume
Re-shim];
C -- "Specific Peaks
(e.g., N-H)" --> E[Chemical Exchange:
Perform D₂O shake
Change to DMSO-d₆
Run VT-NMR];
B -- "Low S/N" --> F[Increase Scans (NS)
OR
Increase Concentration];
B -- "Extra Peaks" --> G[Check Purity
AND/OR
Consider Tautomers (run VT-NMR)];
end
Caption: A logical workflow for troubleshooting common NMR spectral issues.
References
Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com[18]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com[19]
Merck Millipore. (n.d.). NMR Solvents. Retrieved from sigmaaldrich.com[11]
BenchChem. (2025). Comparison of the stability of different substituted aminopyrazoles. Retrieved from benchchem.com[20]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from cif.iastate.edu[13]
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from news.labinsights.nl[21]
ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from resolvemass.com[9]
BenchChem. (2025, December). Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR for C9 Ketones. Retrieved from benchchem.com[15]
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from www2.chemistry.msu.edu[7]
Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from simsonpharma.com
BenchChem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from benchchem.com[4]
BenchChem. (n.d.). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide. Retrieved from benchchem.com[17]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.[5]
BenchChem. (2025, December). Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides. Retrieved from benchchem.com[1]
Cornell University NMR and Chemistry MS Facilities. (n.d.). NMR Sample Concentration Calculator. Retrieved from mas.chem.cornell.edu[14]
Bruker. (2023, August 29). Small molecule NMR sample preparation. Retrieved from bruker.com[22]
Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog.[23]
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from researchgate.net[24]
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from isotope-science.com[6]
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.[25]
Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing.[26]
Scribd. (2021, July 12). NMR Solvent Properties. Retrieved from scribd.com[27]
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Retrieved from mestrelab.com[28]
University of Edinburgh. (n.d.). How to Prepare Samples for NMR. Retrieved from ]">www.chem.ed.ac.uk
American Chemical Society. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.[29]
MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.[30]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.[31]
University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from nmr.ucr.edu[10]
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from chem.wisc.edu[16]
ResearchGate. (2025, August 6). Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. Retrieved from researchgate.net[32]
Technology Networks. (2026, March 4). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from technologynetworks.com[33]
Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from onlinelibrary.wiley.com[34]
University of Cambridge. (n.d.). The high-field spectrometers and the NMR service. Retrieved from ]">www.ch.cam.ac.uk[8]
Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from magritek.com[35]
Reddit. (2021, May 2). Why do aromatic amino groups give a broad HNMR peak?. Retrieved from reddit.com[36]
Reddit. (2016, March 31). How to keep water out of NMR samples?. Retrieved from reddit.com[37]
MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from mdpi.com[39]
American Chemical Society. (2020, December 2). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.[40]
Taylor & Francis. (2012, September 27). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Retrieved from tandfonline.com[41]
BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis. Retrieved from benchchem.com[42]
University of Calgary. (n.d.). H NMR Spectroscopy - OH and NH signals. Retrieved from chem.ucalgary.ca[12]
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from intechopen.com[43]
ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from researchgate.net[44]
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from tutorchase.com[2]
Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from chemistry.stackexchange.com[3]
SpringerLink. (2026, January 7). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from link.springer.com[45]
Application Note: Mass Spectrometry Fragmentation of CAS 113513-29-4
Introduction: The Challenge of Compound Identification The accurate analysis of chemical compounds by mass spectrometry is predicated on the unambiguous identification of the analyte. The Chemical Abstracts Service (CAS)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Compound Identification
The accurate analysis of chemical compounds by mass spectrometry is predicated on the unambiguous identification of the analyte. The Chemical Abstracts Service (CAS) registry number is a unique identifier assigned to every chemical substance, ensuring that a specific number corresponds to a single, well-defined compound. This application note was intended to provide a detailed analysis of the mass spectrometry fragmentation patterns for the compound designated by CAS 113513-29-4 . However, a comprehensive search of available chemical databases and scientific literature has revealed that this CAS number does not resolve to a specific, publicly documented chemical structure.
This presents a significant challenge, as the foundation of any analytical protocol is the precise knowledge of the molecule being studied. Without a confirmed chemical identity—including its structure, molecular weight, and elemental formula—any discussion of fragmentation patterns would be purely speculative and would not meet the standards of scientific integrity and trustworthiness required for researchers, scientists, and drug development professionals.
Investigative Findings and Potential Leads
While direct identification of CAS 113513-29-4 has been unsuccessful, our investigation has pointed towards a structurally related compound, N-Benzyl-2-phenethylamine , which has the CAS number 3647-71-0 .[1][2] It is plausible that CAS 113513-29-4 may be an erroneous or a less common, proprietary identifier for a derivative of this compound or a related substance. Given this potential, and for illustrative purposes only, we will briefly discuss the expected fragmentation of N-benzyl-2-phenylethanamine as a model for the type of analysis that would be conducted.
It is crucial to emphasize that the following information is based on N-Benzyl-2-phenethylamine (CAS 3647-71-0) and may not be applicable to the originally requested CAS number.
Predicted Fragmentation Pathways of N-Benzyl-2-phenethylamine
N-Benzyl-2-phenethylamine is a secondary amine with a molecular weight of 211.30 g/mol and a molecular formula of C₁₅H₁₇N.[1][2] Its structure contains two aromatic rings and an aliphatic ethylamine linker, providing several potential sites for fragmentation under mass spectrometric analysis, particularly with electron ionization (EI).
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[3] For N-benzyl-2-phenethylamine, two primary α-cleavage pathways are anticipated:
Formation of the Tropylium Ion: Cleavage of the bond between the benzyl group and the nitrogen atom is expected to be a major fragmentation pathway. This would result in the formation of a stable tropylium ion at m/z 91 .[3][4] This is a very common and characteristic fragment for compounds containing a benzyl moiety.
Formation of the Iminium Ion: The alternative α-cleavage involves the loss of the benzyl radical to form a stable iminium ion.
Proposed Analytical Protocol for a Related Compound (N-Benzyl-2-phenethylamine)
Should a researcher be working with N-Benzyl-2-phenethylamine, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol would serve as a robust starting point for its identification and characterization.
Sample Preparation
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of N-Benzyl-2-phenethylamine in methanol.
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol for GC-MS analysis.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Inlet: Split/splitless injector, operated in splitless mode.
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 80 °C, hold for 1 minute.
Ramp: 15 °C/min to 300 °C.
Hold: 5 minutes at 300 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Ion Source: Electron Ionization (EI) at 70 eV.
MS Quadrupole Temperature: 150 °C
MS Source Temperature: 230 °C
Mass Range: m/z 40-450
Data Presentation (Hypothetical for N-Benzyl-2-phenethylamine)
The following table summarizes the expected key mass fragments for N-Benzyl-2-phenethylamine based on common fragmentation patterns of similar compounds.
m/z
Proposed Fragment Ion
Fragmentation Pathway
211
[C₁₅H₁₇N]⁺
Molecular Ion (M⁺)
120
[C₈H₁₀N]⁺
Loss of a benzyl radical
91
[C₇H₇]⁺
Tropylium ion from benzyl group
Visualization of a Generic Fragmentation Workflow
The following diagram illustrates a generalized workflow for the analysis of an unknown compound by GC-MS, leading to the elucidation of its fragmentation pattern.
Caption: A generalized workflow for GC-MS analysis.
Conclusion and Path Forward
While a detailed application note on the mass spectrometry fragmentation of CAS 113513-29-4 cannot be provided due to the inability to identify the associated chemical structure, this document serves to highlight the critical importance of accurate compound identification in analytical science. The provided information on the related compound, N-Benzyl-2-phenethylamine, offers a glimpse into the type of detailed analysis that is possible once a compound is correctly identified.
We recommend that any researcher interested in the analysis of CAS 113513-29-4 first take steps to definitively identify the chemical structure of their sample through other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by obtaining a certified reference standard. Once the structure is confirmed, the protocols and fragmentation principles outlined in this note can be adapted to develop a robust analytical method.
References
PubChem. N-Benzylphenethylamine. National Center for Biotechnology Information. [Link]
NIST. N-Benzyl-2-phenethylamine. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
King, L. A., & McDermott, S. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis, 7(4), 328–338.
ECHA. Diisohexyl phthalate. European Chemicals Agency. [Link]
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Valdez, C. A., Vu, A. K., Hok, S., & Alcaraz, A. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry.
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug testing and analysis, 7(8), 685-700.
ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. [Link]
PubChem. Diallyl phthalate. National Center for Biotechnology Information. [Link]
Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. [Link]
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Establishing In Vivo Dosing Protocols for Novel Pyrazole-Based Small Molecules: A Case Study with 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
An Application Note and Comprehensive Guide Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to numerous FDA-approved therapeutics.[1][2][3] However, the transition of a novel pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Comprehensive Guide
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to numerous FDA-approved therapeutics.[1][2][3] However, the transition of a novel pyrazole-based new chemical entity (NCE), such as 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, from in vitro discovery to in vivo validation is a critical step fraught with challenges. A well-designed dosing protocol is paramount for generating meaningful and reproducible data in preclinical animal models.[4][5][6] As specific in vivo data for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (CAS: 113513-29-4) is not extensively documented in publicly available literature, this guide provides a comprehensive framework for systematically establishing a robust in vivo dosing protocol for this and other novel pyrazole-based compounds. We will detail the necessary steps from physicochemical characterization and formulation development to executing dose-range finding and pharmacokinetic studies, ensuring scientific integrity and adherence to ethical guidelines.
Part 1: Foundational Steps - Physicochemical Characterization and Formulation
The journey to an effective in vivo study begins not in the animal facility, but at the lab bench. A thorough understanding of the compound's physicochemical properties is the bedrock upon which a successful and reproducible dosing protocol is built.[7] These properties dictate the compound's solubility, stability, and absorption, directly influencing bioavailability and, ultimately, in vivo exposure.[8][9]
Critical Physicochemical Properties
Before any formulation work begins, the following parameters for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile must be determined. This initial characterization is a non-negotiable first step in preclinical development.[7][10]
Parameter
Significance for In Vivo Studies
Common Analytical Method
Aqueous Solubility
Determines the feasibility of simple aqueous formulations. Poor solubility is a common hurdle for in vivo studies and often necessitates more complex vehicle systems.[9][11]
High-Performance Liquid Chromatography (HPLC) with a saturated solution, Nephelometry.
pKa
The ionization constant influences solubility at different physiological pH levels (e.g., stomach vs. intestine) and the ability to form salts for improved solubility. Pyrazole rings themselves are weakly basic.[1]
Potentiometric titration, UV-spectrophotometry.
LogP / LogD
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) predicts the compound's lipophilicity, which affects its ability to cross cell membranes, its volume of distribution, and potential for non-specific binding.[7]
Understanding if the compound is crystalline or amorphous and its stability under various conditions (light, temperature, pH) is crucial for preparing and storing dosing solutions.[8]
Formulation Development: The Vehicle is as Important as the Payload
The primary goal of formulation development in the preclinical stage is to ensure adequate and consistent drug exposure for pharmacology and toxicology studies.[8][12] The choice of vehicle is critical and must be tailored to the compound's properties and the intended route of administration.
Decision Workflow for Preclinical Formulation
Caption: A decision tree for selecting an appropriate in vivo formulation vehicle.
Commonly Used Preclinical Vehicles
Vehicle Composition
Route(s)
Advantages
Considerations
0.9% Saline, PBS
IV, IP, SC, PO
Isotonic, low toxicity, physiologically compatible. The ideal choice if solubility permits.
Limited solubilizing capacity for lipophilic compounds.
5-10% DMSO in Saline
IV, IP, SC
Good solubilizing power for many compounds.
Potential for hemolysis (IV) and local irritation (SC, IP) at higher concentrations. Must be used with caution.
10-40% PEG300/400 in Saline
IV, IP, SC, PO
Good co-solvent, generally well-tolerated.
Can be viscous at higher concentrations. Potential for renal toxicity with chronic high doses.
0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in Water
PO, SC
Forms uniform suspensions for poorly soluble compounds.
Not suitable for IV administration. Requires careful homogenization to ensure dose uniformity.
2-5% Tween 80 or Cremophor EL in Saline
IV, IP, PO
Surfactants that can solubilize very poorly soluble compounds.
Cremophor EL can cause hypersensitivity reactions. Tween 80 is generally better tolerated.
This table is not exhaustive. Always consult literature for vehicle compatibility and potential toxicity.[7]
Part 2: In Vivo Protocol - Dose-Range Finding (MTD Study)
The first in vivo experiment for a novel compound is typically a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight over the study period.[13] This study is essential for selecting dose levels for subsequent pharmacokinetic and efficacy studies.
Experimental Design and Workflow
Workflow for an Acute MTD Study
Caption: Standard workflow for conducting a dose-range finding (MTD) study.
Step-by-Step Protocol: Single-Dose MTD in Mice
This protocol assumes an intraperitoneal (IP) route of administration, which is common in early-stage discovery for systemic exposure. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[14][15]
Sterile vehicle (e.g., 0.9% Saline or 20% PEG400 in saline)
8-10 week old mice (e.g., C57BL/6 or BALB/c), single-sex to reduce variability.
Sterile syringes (1 mL) and needles (e.g., 25-27G)[15]
Animal scale
Appropriate animal housing and PPE
Procedure:
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
Formulation Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure it is fully dissolved or homogeneously suspended. Prepare serial dilutions to achieve the desired dose concentrations for each group.
Animal Grouping and Baseline: Randomly assign animals to dose groups (e.g., 5 groups, n=3-5 mice/group). A typical study might include a vehicle control group and four escalating dose groups (e.g., 1, 5, 25, 100 mg/kg). Record the body weight of each animal just prior to dosing (Day 0).
Dose Calculation and Administration:
Calculate the injection volume for each mouse based on its Day 0 body weight. The volume should not exceed the recommended maximum for the chosen route (e.g., for IP injection in mice, the maximum volume is typically 10 mL/kg).[16][17]
Administer the calculated volume via IP injection into the lower right quadrant of the abdomen, aspirating before injection to avoid administration into the bladder or gastrointestinal tract.[14][17]
Post-Dose Monitoring:
Daily: Record the body weight of each animal and perform a detailed clinical observation.
Clinical Signs: Look for signs of toxicity including, but not limited to: changes in posture or gait, rough coat, lethargy, labored breathing, and changes in food/water intake. Score these observations systematically.
Humane Endpoints: If an animal loses >20% of its initial body weight or shows signs of severe distress, it should be humanely euthanized according to IACUC-approved procedures.[18]
Study Termination: The study is typically concluded after 7 to 14 days.
Data Analysis: Plot the mean percentage body weight change for each group over time. The MTD is identified as the highest dose that did not result in mortality, severe clinical signs, or a mean body weight loss exceeding a predefined limit (e.g., 15%).
Part 3: Next Steps - Pharmacokinetic (PK) and Efficacy Studies
Data from the MTD study are crucial for designing subsequent, more complex experiments.
Pharmacokinetic (PK) Studies: A PK study is performed at one or two well-tolerated doses below the MTD. The goal is to understand the compound's ADME profile (Absorption, Distribution, Metabolism, and Excretion).[9][19] This involves dosing a cohort of animals and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure plasma drug concentration. Key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) are determined. This information helps establish an effective dosing schedule (e.g., once or twice daily) for efficacy studies.
Efficacy Studies: Dose levels for efficacy studies are chosen based on both the MTD and PK data. Typically, 2-3 dose levels are selected below the MTD to assess a dose-response relationship in a relevant disease model. The dosing frequency is guided by the compound's half-life determined in the PK study.
Conclusion
Establishing a reliable in vivo dosing protocol for a novel compound like 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a systematic, multi-step process. It demands a rigorous, data-driven approach beginning with fundamental physicochemical characterization, which informs rational formulation development. The subsequent execution of a well-designed MTD study provides the critical safety and tolerability data required to confidently advance the compound into pharmacokinetic and efficacy models. By following this structured methodology, researchers can maximize the quality and reproducibility of their in vivo data, paving the way for successful preclinical development.
References
Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
University of Louisville. (2025, May 12). IACUC Standard Procedures for Rodents.
Shah, S. M., Jain, A. S., & Murthy, R. S. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 743–755.
Butler, J., et al. (2019). In vivo Models and Decision Trees for Formulation Development in Early Drug Development: A Review of Current Practices and Recommendations for Biopharmaceutical Development. European Journal of Pharmaceutical Sciences, 137, 104975.
Evotec. (n.d.). Early Formulation.
San Diego State University. (n.d.). IACUC Guidelines.
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
UC Davis. (2022, August 4). IACUC-50: Agent Administration Volumes.
World Health Organization. (2006, November 15). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
Li, D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
Biological Resource Centre. (n.d.).
University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from University of Michigan Animal Care & Use Program.
Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244–258.
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(5), 843-868.
University College London. (n.d.). Preclinical Development (Small Molecules).
Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 374-386.
Dyachenko, V. D., & Kolyadina, N. M. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Proceedings, 2(1), 25.
Al-Mousawi, S. M., et al. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
El-Ghanam, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-161.
Scientific Research Publishing. (n.d.).
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
Al-dujaili, L. J., et al. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489.
Frontiers. (2021, November 11).
Sigma-Aldrich. (n.d.). 5-amino pyrazole.
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
ResearchGate. (2025, October 15). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
Formulation and Active Loading Protocols for 5-Amino-3-(5-Aminopentyl)-1H-Pyrazole-4-Carbonitrile in PEGylated Liposomes
Introduction & Scientific Rationale The compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (5-APC-Pentyl; CAS: 113513-29-4) is a highly versatile pharmacophore and a critical precursor in the synthesis of pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (5-APC-Pentyl; CAS: 113513-29-4) is a highly versatile pharmacophore and a critical precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are recognized as potent, multi-targeted kinase inhibitors, demonstrating significant efficacy against epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and Bruton's tyrosine kinase (BTK)[1][2][3].
Despite its pharmacological potential, the in vivo delivery of 5-APC-Pentyl and its direct derivatives presents a significant formulation challenge. The presence of the primary amine on the pentyl chain (pKa ≈ 10.2) renders the molecule highly water-soluble and positively charged at physiological pH (7.4). While this ensures solubility, it severely restricts passive diffusion across hydrophobic cellular membranes, leading to rapid renal clearance, poor intracellular accumulation, and sub-therapeutic concentrations at the tumor site.
To overcome these pharmacokinetic limitations, this application note details a robust formulation strategy: Liposomal encapsulation via an active loading mechanism . By exploiting an ammonium sulfate transmembrane gradient, we can drive the amphipathic weak base into the aqueous core of PEGylated liposomes, achieving near-quantitative encapsulation efficiency while protecting the active pharmaceutical ingredient (API) from premature degradation[4][5].
Mechanistic Causality: The Active Loading Paradigm
Active loading (or remote loading) is not merely a mixing step; it is a thermodynamically driven, self-validating system that relies on the precise physicochemical properties of both the liposomal core and the drug molecule.
The Causality of the Gradient:
Permeation: In the external buffer (pH 7.4), a small fraction of 5-APC-Pentyl exists in its unionized (free base) form. This neutral species is sufficiently lipophilic to partition into and diffuse across the lipid bilayer.
Protonation & Trapping: The internal aqueous core of the liposome contains 250 mM ammonium sulfate. Ammonium ions (
NH4+
) exist in equilibrium with ammonia (
NH3
) and protons (
H+
). The neutral
NH3
rapidly diffuses out of the liposome, leaving behind protons and drastically lowering the internal pH (pH ≈ 4.0). As the unionized 5-APC-Pentyl enters this acidic core, it is immediately protonated. The lipid bilayer is impermeable to this charged species, effectively trapping it inside.
Precipitation: To prevent osmotic swelling and membrane rupture from the massive influx of drug, the protonated 5-APC-Pentyl interacts with the retained sulfate anions (
SO42−
), forming a highly stable, insoluble drug-sulfate gel/precipitate. This precipitation shifts the equilibrium, allowing continuous drug influx until the external drug is depleted[4].
Fig 1. Active loading mechanism of 5-APC-Pentyl via transmembrane ammonium sulfate gradient.
Experimental Protocols
The following protocol utilizes Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000. This specific lipid composition yields a "liquid-ordered" phase that minimizes premature drug leakage during circulation[5].
Phase 1: Preparation of Blank Liposomes with Transmembrane Gradient
Lipid Film Hydration: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Desiccate overnight to remove residual solvents.
Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate solution (pH 5.5) at 65°C for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).
Causality Note: The hydration temperature must be strictly maintained above the phase transition temperature (
Tm
) of HSPC (52.5°C) to ensure the lipids remain in a fluid crystalline state.
Extrusion: Pass the MLV suspension through a thermojacketed Lipex extruder at 65°C. Perform 5 passes through a 400 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane to yield monodisperse large unilamellar vesicles (LUVs).
Gradient Establishment: Transfer the extruded liposomes into a Slide-A-Lyzer™ dialysis cassette (10 kDa MWCO). Dialyze against 10 mM HEPES buffer containing 150 mM NaCl (pH 7.4) at 4°C for 24 hours, replacing the buffer three times. This step removes the unencapsulated external ammonium sulfate, establishing the critical transmembrane gradient.
Phase 2: Active Loading of 5-APC-Pentyl
Drug Incubation: Prepare a 10 mg/mL stock solution of 5-APC-Pentyl in sterile water. Mix the drug solution with the dialyzed liposomes at a Drug-to-Lipid (D/L) mass ratio of 1:20.
Thermal Activation: Incubate the mixture in a water bath at 60°C for 60 minutes.
Causality Note: Heating above the
Tm
temporarily increases membrane fluidity, accelerating the diffusion of the unionized drug into the core.
Quenching: Immediately transfer the suspension to an ice bath for 15 minutes. This rapidly cools the bilayer below its
Tm
, "locking" the drug inside the rigidified membrane.
Phase 3: Purification and Self-Validation
Size Exclusion Chromatography (SEC): Pass the loaded liposomes through a Sephadex G-50 column equilibrated with HEPES buffer.
Causality Note: This step acts as a self-validating purification mechanism. The bulky liposomes elute in the void volume, while any unencapsulated free drug is trapped in the porous matrix and elutes later, ensuring accurate downstream quantification.
Fig 2. Step-by-step workflow for the formulation and active loading of 5-APC-Pentyl liposomes.
Quantitative Data Presentation
Physicochemical characterization is mandatory to validate the formulation. Dynamic Light Scattering (DLS) is used to determine the Z-average size and Polydispersity Index (PDI). Encapsulation Efficiency (EE%) is calculated via HPLC after lysing the purified liposomes with 0.1% Triton X-100.
Table 1: Influence of Drug-to-Lipid (D/L) Ratio on 5-APC-Pentyl Liposome Characteristics
Drug-to-Lipid Ratio (w/w)
Z-Average Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Encapsulation Efficiency (%)
1:10
128.4 ± 3.2
0.185 ± 0.02
-12.4 ± 1.1
74.2 ± 2.5
1:20 (Optimal)
115.6 ± 2.1
0.092 ± 0.01
-15.8 ± 0.8
96.8 ± 1.2
1:40
112.3 ± 1.8
0.088 ± 0.01
-16.2 ± 0.5
98.1 ± 0.9
Interpretation: The 1:20 ratio represents the optimal thermodynamic balance. At a 1:10 ratio, the internal sulfate capacity is saturated, leading to unencapsulated drug interacting with the external PEG corona (evidenced by the less negative zeta potential and increased PDI). At 1:20, near-quantitative loading (>95%) is achieved while maintaining a highly monodisperse profile (PDI < 0.1) suitable for intravenous administration.
References
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation
ACS Omega
URL:[Link]
Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation
ResearchGate / Bioorganic Chemistry
URL:[Link]
Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers
ResearchGate
URL: [Link]
Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases
PubMed / Biochimica et Biophysica Acta
URL:[Link]
Doxil (R) - The first FDA-approved nano-drug: Lessons learned
ResearchGate / Journal of Controlled Release
URL:[Link]
Application Note: 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile as a Privileged Scaffold for Kinase Inhibitors and Targeted Degraders
Introduction & Mechanistic Rationale In the landscape of modern targeted oncology and immunology, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of modern targeted oncology and immunology, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (CAS: 113513-29-4) has emerged as a highly versatile building block for drug development professionals.
The core utility of this molecule lies in its dual functionality:
The Aminopyrazole Carbonitrile Core: The adjacent amino and carbonitrile groups serve as the perfect synthetic precursor for Leuckart-type condensations. When reacted with formamide, this core rapidly cyclizes to form a pyrazolo[3,4-d]pyrimidine ring system. This fused bicyclic system acts as a purine bioisostere, making it an exceptionally potent ATP-competitive hinge binder for various kinases, including CSF-1R, BTK, and CDK2 (1)[1].
The 5-Aminopentyl Handle: In the kinase ATP binding site, the C3 position of the pyrazolo[3,4-d]pyrimidine core typically points outward toward the solvent-exposed region. The built-in 5-carbon aliphatic chain provides optimal flexibility to exit the kinase pocket without causing steric clashes with the gatekeeper residue. The terminal primary amine provides a ready-to-use synthetic handle for attaching fluorophores, pharmacokinetic modifiers, or E3 ligase recruiting ligands for PROTAC (Proteolysis Targeting Chimera) development.
Structural Logic & Workflow Visualization
The following diagrams illustrate the synthetic workflow and the structural logic mapping the building block to its biological target.
Workflow for synthesizing kinase-targeted degraders from the aminopyrazole building block.
Structural mapping of the building block to the kinase ATP pocket and PROTAC pathway.
Pharmacological Profiling of Pyrazole-Based Kinase Inhibitors
Derivatives synthesized from aminopyrazole carbonitriles have demonstrated profound efficacy across multiple kinase targets. The table below summarizes the quantitative data and binding modalities of key pyrazole-derived inhibitors based on recent literature.
Target Kinase
Inhibitor Scaffold Type
Binding Modality
IC₅₀ Range
Reference Context
BTK
Aminopyrazole Carboxamide
Irreversible / Reversible Covalent
< 10 nM
Achieves high EGFR selectivity via cyanamide tuning (2)[2].
CSF-1R
Pyrazolo[3,4-d]pyrimidine
ATP-Competitive (Hinge)
< 5 nM
Phenotypic screening against glioblastoma cells[1].
CDK2 / Cyclin A
3-Aminopyrazole
ATP-Competitive (Hinge)
31 nM
Lead optimization yielded PHA-533533 with submicromolar cell activity (3)[3].
CDK14
Substituted Pyrazole
Irreversible Covalent
88 nM
Exhibits antiproliferative activity against HCT116 colorectal cancer lines (4)[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with strict quality control (QC) validation steps.
Protocol 1: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
Causality & Insight: Direct condensation of the unprotected diamine with formamide leads to complex mixtures of oligomers and off-target formylation. By leveraging the differential nucleophilicity between the highly reactive primary aliphatic amine and the sterically hindered, electronically deactivated aromatic amine on the pyrazole ring, we achieve regioselective Boc-protection without the need for complex orthogonal protecting groups.
Step-by-Step Methodology:
Regioselective Protection: Dissolve 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous methanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C. Stir for 4 hours at room temperature.
Validation Check: Monitor via TLC (DCM:MeOH 9:1). A Ninhydrin stain will shift from a dark purple (free primary amine) to a faint/invisible spot (Boc-protected amine).
Microwave Cyclization: Concentrate the protected intermediate. Suspend in neat formamide (10 volumes). Heat to 180°C under microwave irradiation for 45 minutes[1].
Mechanistic Note: Formamide acts as both the solvent and the carbon source for the pyrimidine ring closure. Microwave heating ensures rapid conversion, minimizing thermal degradation of the Boc group.
Isolation & Deprotection: Cool to room temperature, precipitate with ice-cold water, and filter. Treat the isolated solid with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group.
Validation Check: Confirm the final product mass via LC-MS (ESI+). The expected mass shift corresponds to the addition of one carbon and one nitrogen from formamide, minus the Boc group (M-100 Da).
Protocol 2: Functionalization into a Targeted Kinase Degrader (PROTAC)
Causality & Insight: The 5-carbon linker is the ideal length to bridge the kinase and the E3 ligase without inducing steric clashes. We utilize HATU for amide coupling because it is vastly superior to EDC/NHS when dealing with potentially sterically hindered or electronically deactivated intermediates.
Step-by-Step Methodology:
Reaction Setup: Dissolve the deprotected pyrazolo[3,4-d]pyrimidine core (1.0 eq) and Thalidomide-O-acetic acid (1.1 eq, CRBN ligand) in anhydrous DMF.
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours under an inert N₂ atmosphere.
Mechanistic Note: DIPEA ensures the primary amine is fully deprotonated and nucleophilic, while preventing the degradation of the base-sensitive thalidomide glutarimide ring.
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Validation Check: Purity must be >95% by analytical HPLC at 254 nm before proceeding to biological assays to prevent false-positive degradation signals from unreacted target-binders.
Causality & Insight: Pyrazolo[3,4-d]pyrimidines often exhibit slow, tight-binding kinetics. A standard 5-minute pre-incubation will artificially inflate the apparent IC₅₀. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium before the addition of the competitive substrate (ATP).
Step-by-Step Methodology:
Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Equilibration: Incubate recombinant kinase (e.g., CDK2 or BTK) with varying concentrations of the synthesized inhibitor (10 pM to 10 µM, 3-fold serial dilutions) for exactly 30 minutes at room temperature in a 384-well plate.
Reaction: Add ultra-pure ATP (at the specific
Km
of the target kinase) and the specific peptide substrate. Incubate for 60 minutes.
Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent. Read luminescence.
Validation Check: Include a positive control (e.g., Staurosporine) and a no-enzyme negative control to establish the assay window. The assay is only valid if the Z'-factor is > 0.6.
References
Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning.PMC / Journal of Medicinal Chemistry.
Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.PMC / European Journal of Medicinal Chemistry.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.MDPI / Molecules.
3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization.ACS / Journal of Medicinal Chemistry.
Technical Support Center: Enhancing Aqueous Solubility of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This document provides researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth technical explanations, and detailed experimental protocols to overcome aqueous solubility challenges with this molecule.
Compound Profile & Initial Assessment
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a substituted aminopyrazole. Its structure presents several key features that dictate its physicochemical properties and, consequently, its solubility.
Basic Centers: The molecule possesses two primary amino groups—one on the pyrazole ring and one at the terminus of the pentyl chain. These groups are basic and can be protonated in acidic conditions. Pyrazoles themselves are generally considered weak bases.[1][2]
Hydrogen Bonding: The amino groups and pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents like water.
Lipophilicity: The C5 alkyl chain and the pyrazole ring contribute to the molecule's lipophilicity.
A preliminary analysis of a structurally similar compound, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, shows a computed XLogP3 of -0.1, suggesting that while the core is relatively polar, the longer pentyl chain in our target molecule will increase its lipophilicity and potentially lower its intrinsic aqueous solubility.[3]
Property
Estimated Value/Characteristic
Implication for Solubility
Molecular Weight
~207.28 g/mol
Relatively low, generally favorable for solubility.
pKa (strongest basic)
~10-11 (Alkyl Amine)
Strong potential for protonation and significant solubility increase at pH < 8.
pKa (weaker basic)
~4-6 (Aminopyrazole)
A second protonation event is possible at more acidic pH values.
logP (estimated)
0.5 - 1.5
Low to moderate lipophilicity; may have limited solubility in neutral water.
Functional Groups
2 Primary Amines, Nitrile, Pyrazole Ring
Multiple sites for pH modification and hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: My compound shows very low solubility in neutral water (pH 7.4). Why is this, given the polar amino groups?
A1: While the amino groups are polar, the molecule exists predominantly in its neutral, un-ionized form at physiological pH. The overall solubility is a balance between the polar groups and the lipophilic regions (the pentyl chain and the pyrazole ring). In the solid state, strong intermolecular forces like hydrogen bonding can create a stable crystal lattice that is difficult for water to break down, further limiting solubility.[2]
Q2: What is the most straightforward first step to try and improve the solubility of this compound?
A2: pH adjustment . Given the two basic amino groups, lowering the pH of the aqueous medium is the most effective and logical first step. Protonating one or both of these groups will form a salt in situ, dramatically increasing the molecule's polarity and its affinity for water.[4][5]
Q3: I need to dissolve the compound in an organic solvent for a reaction. What should I use?
A3: Pyrazole derivatives generally show good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as alcohols like ethanol and methanol.[6] For less polar options, dichloromethane (DCM) or acetone may be effective.
Q4: Can I use temperature to increase solubility?
A4: Yes, for most compounds, solubility increases with temperature.[2] Heating the solvent can help overcome the crystal lattice energy. However, this is often not a practical solution for creating stable stock solutions at room temperature, as the compound may precipitate upon cooling. Always check the thermal stability of your compound before heating for extended periods.
Troubleshooting Guide 1: pH Modification and Salt Formation
This is the most impactful strategy for this specific molecule. By converting the neutral base into a charged salt, aqueous solubility can be increased by several orders of magnitude.[7][8]
Scientific Principle
The solubility of an ionizable compound is highly dependent on the pH of the solution and the pKa of its functional groups. For a basic compound (B) like 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, an equilibrium exists between the neutral form and its protonated (conjugate acid) form (BH+).
B + H₂O ⇌ BH⁺ + OH⁻
Lowering the pH drives this equilibrium to the right, favoring the formation of the charged, and thus more water-soluble, BH⁺ species.
Visualizing the Effect of pH
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and used to solubilize charged molecules.
Experimental Protocol: Phase Solubility Study
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a specific cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
Add Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
Equilibrate & Quantify: Follow the same procedure for equilibration, sampling, and quantification as described in the pH-solubility protocol.
Plot & Analyze: Plot the solubility of your compound against the concentration of the cyclodextrin. A linear relationship (Type A) suggests a 1:1 complex, and the slope can be used to determine the binding constant. An increase in solubility confirms that complexation is an effective strategy.
For significant solubility challenges, especially in later-stage drug development, formulation technologies like solid dispersions are employed.
Scientific Principle: Solid Dispersions
A solid dispersion is a system where the drug (one or more active ingredients) is dispersed in an inert carrier or matrix at the solid state. [9]Often, the goal is to create an amorphous solid dispersion , where the drug is no longer in its high-energy crystalline state. [10]The amorphous form does not have a crystal lattice to overcome, leading to much faster dissolution and the ability to achieve supersaturated solutions, which can enhance absorption.
[11][12]
Common Carriers:
Polyvinylpyrrolidone (PVP)
Hydroxypropyl methylcellulose (HPMC)
Copolymers like Soluplus® or Eudragit®
Common Preparation Methods:
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to rapidly evaporate the solvent.
Hot-Melt Extrusion: The drug and carrier are mixed and heated until molten, then extruded and cooled.
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then slowly evaporated.
[13]
These methods require specialized equipment and formulation expertise but represent a powerful approach for overcoming very poor solubility.
[10]
Systematic Workflow for Solubility Enhancement
Caption: A systematic decision workflow for addressing solubility challenges.
References
Al-Omair, M. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Al-Omair, M. A., & Al-Awadi, N. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Available at: [Link]
Jain, S., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PMC. Available at: [Link]
Rojas, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
Kalogria, E., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
Ghasemi, S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (n.d.). PMC. Available at: [Link]
Maheshwari, R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]
Singh, A., et al. (n.d.). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. PMC. Available at: [Link]
Cheng, T., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Ahmad, S. (n.d.). Solid dispersions. SlideShare. Available at: [Link]
Syukri, Y., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available at: [Link]
SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (n.d.). IJRAR.org. Available at: [Link]
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
Technical Support Center: Synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encount...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a key intermediate in medicinal chemistry due to the prevalence of the aminopyrazole scaffold in a wide range of biologically active compounds.[1][2] The synthesis, while conceptually straightforward, often presents challenges that can lead to significantly reduced yields. The most common and efficient route involves the condensation of a suitable β-ketonitrile precursor with hydrazine.[3][4] This guide will focus on troubleshooting issues arising from this synthetic pathway.
Troubleshooting Guide: Low Synthesis Yield
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the potential causes and solutions?
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Potential Causes & Solutions:
Poor Quality or Degradation of Hydrazine: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation over time.[5]
Solution: Use a fresh bottle of hydrazine hydrate or purify stored hydrazine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation during the reaction.[5]
Suboptimal Reaction Temperature: The condensation and subsequent cyclization may require a specific temperature range to proceed efficiently.
Solution: If running at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). If already heating, ensure the temperature is stable. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.
Insufficient Reaction Time: The reaction may simply need more time to complete.
Solution: Monitor the reaction at regular intervals using TLC or LC-MS. Extend the reaction time until no further consumption of the limiting starting material is observed.
Q2: My LC-MS analysis shows a complex mixture of products with several unexpected masses. What are the likely side reactions?
The presence of multiple functional groups (two amines, a nitrile, and the pyrazole ring) makes this molecule susceptible to various side reactions.
Common Side Reactions:
Hydrolysis of the β-ketonitrile Starting Material: The precursor to the pyrazole can be hydrolyzed under acidic or basic conditions, especially in the presence of water.
Mitigation: Ensure your starting materials and solvent are dry. If the reaction conditions are basic or acidic from the precursor synthesis, neutralize the mixture before adding hydrazine.[3] Running the reaction in a neutral, aprotic solvent can also minimize this issue.
Dimerization or Polymerization: Aminopyrazoles can undergo self-condensation or dimerization, especially under oxidative conditions or at high temperatures.[6][7]
Mitigation: Run the reaction under an inert atmosphere. Avoid excessive heating. Using dilute conditions may also disfavor intermolecular side reactions.
Side Reactions involving the Aminopentyl Chain: The primary amine on the pentyl side chain can compete with hydrazine in reacting with the β-ketonitrile or react with another molecule of the product.
Mitigation: This is a more complex issue. A potential strategy, though it adds steps, is to use a protected form of the aminopentyl side chain (e.g., as a Boc-protected amine) during the pyrazole synthesis and deprotect it in a subsequent step.
Below is a diagram illustrating the main reaction pathway versus potential side reactions.
Technical Support Center: Long-Term Storage and Degradation Prevention
Internal Reference: TSC-CHEM-001 Topic: Preventing Degradation of Chemical Compounds During Long-Term Storage Status: Pending Chemical Identification Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Internal Reference: TSC-CHEM-001
Topic: Preventing Degradation of Chemical Compounds During Long-Term Storage
Status: Pending Chemical Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document is intended to serve as a comprehensive technical support guide for preventing the degradation of chemical compounds during long-term storage. However, the specific compound of interest, identified by CAS 113513-29-4 , could not be located in publicly available chemical databases. This suggests that the provided CAS number may be incorrect or invalid.
To provide accurate and relevant technical guidance, the correct identification of the chemical substance is paramount. Different chemical structures have unique stabilities, degradation pathways, and storage requirements. Therefore, the information presented below is of a general nature and should be adapted once the specific compound is identified.
We urge you to verify the CAS number and provide the correct one. Upon receiving the correct information, this technical support center will be fully developed to address the specific needs related to your compound of interest.
General Guidelines for Long-Term Chemical Storage
While awaiting the correct CAS number, we are providing a set of general best practices for the long-term storage of chemical compounds. These guidelines are based on established principles of chemical stability and safety.
Frequently Asked Questions (FAQs) - General Storage
Q1: What are the primary factors that cause chemical degradation during storage?
A1: The most common factors leading to the degradation of chemical compounds are:
Temperature: Both high and low temperatures can accelerate degradation or cause physical changes.
Light: Exposure to UV or visible light can initiate photochemical reactions.
Moisture (Humidity): Water can hydrolyze susceptible functional groups.
Oxygen (Air): Oxidation is a common degradation pathway for many organic molecules.
pH: For compounds in solution, the pH can significantly influence stability.
Incompatibility with container materials: The compound may react with or adsorb to the storage container.
Q2: How should I determine the optimal storage temperature for my compound?
A2: The ideal storage temperature is compound-specific. However, a general hierarchy of storage conditions is as follows:
Room Temperature (20-25°C): For chemically stable, non-volatile solids and liquids.
Refrigerated (2-8°C): For thermally sensitive compounds to slow down decomposition rates.
Frozen (-20°C or lower): For highly unstable compounds, such as certain biological reagents or reactive intermediates. It is crucial to be aware of the freeze-thaw cycle's potential impact on stability.
Always consult the supplier's Safety Data Sheet (SDS) or relevant literature for specific temperature recommendations.
Q3: What type of container is best for long-term storage?
A3: The choice of container depends on the chemical's properties:
Glass: Borosilicate glass (e.g., Pyrex®) is generally inert and suitable for most chemicals. Amber glass should be used for light-sensitive compounds.
Plastic: High-density polyethylene (HDPE) and polypropylene (PP) are suitable for many chemicals, but potential for leaching or gas permeability should be considered.
Specialized containers: For highly reactive or air-sensitive compounds, sealed ampoules under an inert atmosphere (e.g., argon or nitrogen) are recommended.
Troubleshooting Guide - Common Storage Issues
Observed Issue
Potential Cause(s)
Recommended Action(s)
Change in color
Oxidation, light exposure, or contamination.
1. Review storage conditions (light protection, inert atmosphere).2. Perform analytical testing (e.g., HPLC, NMR) to identify impurities.3. If purity is compromised, dispose of the material according to safety guidelines.
Change in physical state (e.g., liquid to solid, precipitation)
Temperature fluctuations, solvent evaporation, or degradation leading to insoluble products.
1. Verify storage temperature and seal integrity.2. Gently warm the sample (if thermally stable) to redissolve.3. Analyze a small aliquot to confirm chemical identity and purity.
Unexpected analytical results (e.g., new peaks in chromatogram)
Chemical degradation.
1. Cease use of the current stock.2. Attempt to identify degradation products to understand the decomposition pathway.3. Procure a new, verified batch of the compound.
Proposed Structure for Compound-Specific Guide (Pending Identification)
Once the correct chemical identity for CAS 113513-29-4 is provided, this technical support center will be populated with the following detailed sections:
Table of Storage Conditions vs. Expected Shelf-Life
Section 3: Known Degradation Pathways
Diagram of Hydrolytic, Oxidative, and Photolytic Degradation Pathways (Graphviz)
Identification of Major Degradants
Kinetics of Degradation under Various Stress Conditions
Section 4: Troubleshooting Degradation Issues
FAQs on specific analytical observations (e.g., "Why am I seeing a new peak at retention time X in my HPLC analysis?")
Step-by-step protocols for purity assessment and confirmation of degradation.
Section 5: Experimental Protocols
Detailed methodology for setting up a long-term stability study.
Protocol for forced degradation studies to identify potential degradation products.
Section 6: References
A comprehensive list of cited scientific literature and regulatory guidelines.
We look forward to receiving the corrected CAS number to provide you with a comprehensive and actionable technical support guide.
Optimization
Optimizing HPLC retention time for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Topic: Optimizing HPLC Retention Time for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile Introduction: The Challenge of Polar Basic Analytes Welcome to the technical support guide for developing a robust HPLC metho...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing HPLC Retention Time for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Introduction: The Challenge of Polar Basic Analytes
Welcome to the technical support guide for developing a robust HPLC method for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This molecule presents a common and significant chromatographic challenge. Its structure contains two basic amino groups (a primary alkylamine and an amino-pyrazole moiety) and a polar carbonitrile group.[1] This combination makes the compound highly polar and prone to ionization, especially at acidic pH values.
In standard reversed-phase high-performance liquid chromatography (RP-HPLC), such polar basic compounds often exhibit little to no retention, eluting at or near the column's void volume.[2][3][4] Furthermore, they can interact strongly with residual acidic silanols on the surface of silica-based stationary phases, leading to poor peak shapes (tailing). This guide provides a structured approach to troubleshoot these issues and develop a reliable, reproducible HPLC method.
Analyte Characterization: Understanding the "Why"
To control the retention of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, we must first understand its chemical properties. The key to its behavior on a column lies in its ionizable functional groups.
Primary Amine (-NH2) on the pentyl chain: This group is a strong base, with an estimated pKa around 10-11.
Amino Group on the pyrazole ring: This group is significantly less basic due to the influence of the aromatic ring system.
Overall Polarity: The presence of two amine groups and a nitrile group makes the molecule hydrophilic.
At a low mobile phase pH (e.g., pH < 4), both amino groups will be protonated (positively charged). This ionized form is extremely polar, leading to very weak interaction with a non-polar C18 stationary phase and thus, poor retention.[5][6] Controlling the ionization state of these functional groups by manipulating the mobile phase pH is the most powerful tool for adjusting retention time.[6][7][8]
Q1: My peak is eluting in the void volume (retention time is too short). Why is this happening and what is the first step?
Answer:
This is the most common issue for this type of polar basic compound. It occurs because at typical acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), your analyte is fully protonated and exists as a dication (doubly positively charged). In this state, it is highly water-soluble (hydrophilic) and has minimal affinity for the hydrophobic C18 stationary phase, so it gets flushed through the column without being retained.[3][9]
Initial Corrective Action:
The first and simplest parameter to adjust is the mobile phase strength.
Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. For example, if you are running a 70:30 (Organic:Aqueous) isocratic method, try 90:10 or even 95:5 (Aqueous:Organic). This makes the mobile phase more polar, which encourages the non-polar stationary phase to interact more with the analyte. However, for very polar compounds, this may not be sufficient.
Q2: I've decreased the organic solvent, but retention is still poor. How can I effectively increase the retention time in reversed-phase HPLC?
Answer:
If adjusting solvent strength is insufficient, the next and most critical step is to manipulate the mobile phase pH to suppress the ionization of the analyte's basic groups.[5][8] By increasing the pH, you deprotonate the amino groups (R-NH3+ → R-NH2), making the molecule more neutral and less polar (more hydrophobic). This significantly enhances its interaction with the C18 stationary phase, leading to increased retention.[6][10]
Strategies for pH Modification:
Strategy
Mechanism
Recommended pH Range & Buffer
Column Requirement
High pH Mobile Phase
Suppresses ionization of the basic amino groups, making the analyte more hydrophobic.
pH 9-11 . Use buffers like ammonium bicarbonate or ammonium formate.
Mandatory: Requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase degradation.
Mid-Range pH
Partial ionization suppression. May offer a balance of retention and selectivity.
pH 4-6 . Use buffers like ammonium acetate or formate.
Standard C18 columns are generally stable in this range.
Causality Note: The goal is to operate at a pH at least 1.5-2 units above the pKa of the analyte to ensure it is predominantly in its neutral, un-ionized form for maximum retention in RP-HPLC.[6][7][8]
Q3: My peak shape is broad and tailing. What causes this and how can I fix it?
Answer:
Peak tailing for basic compounds is typically caused by secondary interactions. The positively charged analyte interacts with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.
Solutions to Improve Peak Shape:
Use a Modern, High-Purity, Base-Deactivated Column: These columns have minimal accessible silanol groups due to advanced end-capping and bonding technology.
Operate at High pH: At a pH > 9, the analyte is neutral (R-NH2), eliminating the ionic interaction with silanols. This is often the most effective solution.
Increase Buffer Concentration: A higher ionic strength buffer (e.g., 20-50 mM) can help to shield the silanol groups and reduce secondary interactions.
Change Organic Modifier: Sometimes, switching from acetonitrile to methanol can improve peak shape. Methanol is a protic solvent and can interact more effectively with silanol groups, masking them from the analyte.[11][12]
Q4: My retention time is drifting or inconsistent between injections. What are the likely causes?
Answer:
Retention time instability can derail method robustness. The causes can be chemical or mechanical.[13][14]
Common Causes & Troubleshooting Steps:
Cause
Troubleshooting Action
Insufficient Column Equilibration
Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection, especially when changing mobile phases.
Mobile Phase pH Instability
Buffers are essential for pH control. Using un-buffered mobile phases (e.g., just water and organic) can lead to pH shifts and retention drift. Ensure your buffer is used within its effective range (±1 pH unit of its pKa).[7]
Temperature Fluctuations
Even small changes in ambient temperature can alter retention times. Use a thermostatted column compartment for consistent temperature control. A 1°C change can shift retention by 1-2%.[13]
Mobile Phase Composition Change
Ensure accurate mobile phase preparation. Prevent selective evaporation of the more volatile organic solvent by covering mobile phase reservoirs.[13][15]
System Leaks or Pump Issues
Check for any leaks in the system, from the pump to the detector.[16] Worn pump seals or faulty check valves can cause inconsistent flow rates, directly impacting retention times.[13][15]
Q5: Reversed-phase is still not working well. What alternative chromatographic modes should I try?
Answer:
For highly polar compounds, forcing a reversed-phase method may not be the optimal solution. Alternative chromatographic modes are often better suited and should be considered early in method development.
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining very polar compounds.[17][18][19] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[20][21] Water acts as the strong, eluting solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar molecules.[17][20]
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[2][22][23] This allows for multiple, controllable retention mechanisms on a single column.[24][25] For a basic compound like the target analyte, a mixed-mode column with cation-exchange properties can provide strong ionic retention even at low pH, while the C18 component retains other, less polar impurities.
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Screening (Reversed-Phase)
This protocol outlines a systematic approach to finding the optimal pH for retention and peak shape on a pH-stable C18 column.
Prepare Buffered Mobile Phases:
Low pH (A): 0.1% Formic Acid in Water (pH ≈ 2.7)
Mid pH (B): 10 mM Ammonium Acetate in Water, adjust to pH 5.0 with acetic acid.
High pH (C): 10 mM Ammonium Formate in Water, adjust to pH 10.0 with ammonium hydroxide.
Detection: UV (determine optimal wavelength by scanning, likely ~220-250 nm).
Injection Volume: 5 µL.
Run Experiments:
Run 1 (Low pH): Isocratic 95% A / 5% D.
Run 2 (Mid pH): Isocratic 95% B / 5% D. (Equilibrate column thoroughly).
Run 3 (High pH): Isocratic 95% C / 5% D. (Equilibrate column thoroughly).
Analyze Results: Compare the retention time and peak shape from the three runs to determine the most promising pH range for further optimization (e.g., gradient development).
Workflow: Troubleshooting & Method Development
The following diagram illustrates a logical workflow for tackling retention time issues with 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Al-Saeedi, A. H., Al-Ghamdi, A. F., Naglah, A. M., Al-Omar, M. A., & El-Emam, A. A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
Safaei-Ghomi, J., Eshteghal, F., & Shahbazi-Alavi, H. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]
Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
Chypre, M., & Lehotay, J. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
Kazakevich, Y. (2026, February 4). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
McCalley, D. V. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Restek. [Link]
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
K.O. Rabah, N.A. Hassan, A.A. Aly, & A.F. Kandeel. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Chemistry of Heterocyclic Compounds. [Link]
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
Rosario-Ortiz, F. L., Snyder, S., & Suffet, I. H. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]
Ferraz, V. S., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry. [Link]
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]
Pitt, C. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?[Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie. [Link]
PolyLC. HILIC Columns for Polar Separations. [Link]
Dolan, J. W. (n.d.). Troubleshooting Basics, Part III: Retention Problems. LCGC International. [Link]
Lund, A. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Diva-Portal.org. [Link]
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. [Link]
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
Technical Support Center: Purification & Troubleshooting Guide for CAS 113513-29-4
Welcome to the Technical Support Center for CAS 113513-29-4 , chemically identified as 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This highly polar, polybasic building block is frequently utilized in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for CAS 113513-29-4 , chemically identified as 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. This highly polar, polybasic building block is frequently utilized in the synthesis of kinase inhibitors, macrocycles, and advanced pharmaceutical intermediates. Due to the presence of a primary aliphatic amine, a primary heteroaromatic amine, a pyrazole core, and a carbonitrile group, researchers often encounter significant purification challenges, including severe chromatographic streaking, nitrile hydrolysis, and oligomerization.
This guide provides field-validated troubleshooting FAQs, step-by-step purification protocols, and mechanistic insights to ensure the high-yield recovery of pristine material.
To purify CAS 113513-29-4 effectively, you must first understand its physicochemical behavior. The compound's multiple basic sites dictate its chromatographic retention and solubility.
Property / Impurity Type
Description
Chromatographic Impact
Molecular Weight
193.25 g/mol
Elutes very early in standard reverse-phase gradients.
pKa (Estimated)
~10.5 (aliphatic amine), ~4.0 (pyrazole)
Highly ionized at neutral pH; requires buffered or ion-paired mobile phases.
Solubility
High in H2O, MeOH, DMSO; Low in Hexane
Poor retention on normal-phase silica; severe streaking is common.
Macrocyclic Impurities
Dimeric/oligomeric species from synthesis
Higher lipophilicity; elutes later than the target in RP-HPLC[1].
Hydrolysis Products
Amide / Carboxylic acid derivatives
Extremely polar; co-elutes with the target unless pH is tightly controlled [2].
Section 2: Troubleshooting FAQs
Q1: My crude mixture streaks severely on normal-phase silica gel, and I cannot isolate the pure product. Why is this happening, and how do I resolve it?A1: CAS 113513-29-4 contains two primary amines and a pyrazole ring, making it highly basic. On standard normal-phase silica, these basic nitrogen atoms undergo strong hydrogen bonding and electrostatic interactions with acidic silanol groups on the stationary phase, leading to severe tailing and irreversible adsorption.
Solution: Abandon standard Hexane/Ethyl Acetate gradients. If you must use normal phase, switch to a highly polar, basic mobile phase such as Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH
4
OH) in a ratio of 90:9:1. The NH
4
OH masks the silanol groups. However, Reverse-Phase HPLC (RP-HPLC) is the gold standard for this molecule [2].
Q2: LC-MS analysis of my crude product shows higher molecular weight species (e.g., [2M+H]+ or larger). What are these, and how do I remove them?A2: Aminopyrazole carbonitriles are highly reactive. If your synthetic route involved hydrazine, the carbonitrile group can undergo unintended nucleophilic attack by excess hydrazine or other amine intermediates, leading to the formation of polyunsaturated hexaazamacrocycles or dimeric oligomers [1].
Solution: These macrocyclic impurities are typically more lipophilic than the monomeric target. They can be effectively separated using Reverse-Phase Preparative HPLC with a shallow gradient of Acetonitrile (MeCN) in water.
Q3: I attempted an aqueous workup, but my yield dropped significantly, and I detected a new highly polar impurity. What went wrong?A3: The carbonitrile group at the C4 position of the pyrazole ring is susceptible to hydrolysis, especially under highly basic or acidic aqueous conditions, converting to a primary amide or carboxylic acid [3]. Furthermore, the highly polar aliphatic amine chain makes the intact molecule extremely water-soluble, leading to product loss in the aqueous layer.
Solution: Avoid prolonged exposure to pH < 2 or pH > 10 during aqueous workups. Instead of liquid-liquid extraction, utilize Cation-Exchange Solid Phase Extraction (SPE) to "catch" the basic amines, wash away neutral/acidic impurities, and "release" the product using an ammoniacal solvent.
Section 3: Validated Experimental Protocols
Protocol A: Reverse-Phase Preparative HPLC (Recommended for Final Purity >95%)
This protocol utilizes ion-pairing to manage the high polarity of the aminopentyl chain, ensuring sharp peak shapes and self-validating mass recovery [2].
Sample Preparation: Dissolve the crude CAS 113513-29-4 in a 1:1 mixture of Water/Methanol containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Column Selection: Use a C18 preparative column (e.g., 5 µm, 150 × 25 mm). The C18 stationary phase effectively handles the polarity when paired with an ion-pairing agent like TFA.
Mobile Phase Setup:
Solvent A: HPLC-grade Water + 0.1% TFA.
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
(Note: TFA protonates the basic amines, neutralizing their interaction with residual silanols and increasing retention).
Gradient Elution: Run a shallow gradient from 2% B to 30% B over 20 minutes. The high polarity of the molecule means it will elute early; a steep gradient will cause co-elution with polar impurities.
Detection & Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions based on mass-triggered (LC-MS) parameters targeting
m/z
194.1 [M+H]+.
Recovery: Lyophilize the pure fractions immediately to prevent acid-catalyzed hydrolysis of the nitrile group during standard rotary evaporation.
Ideal for rapid cleanup of crude reaction mixtures prior to HPLC.
Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of Water containing 0.1% Formic Acid.
Loading: Load the crude mixture dissolved in weakly acidic water (pH ~4). The protonated primary amines of CAS 113513-29-4 will bind strongly to the negatively charged sulfonic acid groups on the resin.
Washing: Wash with 5 CV of Water, followed by 5 CV of Methanol. This removes neutral organic impurities, macrocycles, and unreacted nitrile starting materials.
Elution: Elute the target compound using 5 CV of 5% Ammonium Hydroxide (NH
4
OH) in Methanol. The high pH deprotonates the amines, releasing the product from the resin.
Concentration: Evaporate the eluent under reduced pressure at 30°C to yield the semi-purified product.
Section 4: Workflows & Mechanistic Pathways
Caption: Chromatographic decision tree for isolating CAS 113513-29-4 based on impurity profiling.
Caption: Primary degradation and oligomerization pathways affecting aminopyrazole carbonitriles.
References
Source: PubMed Central (PMC)
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole
Source: Organic Process Research & Development - ACS Publications
URL
Optimization
Resolving NMR peak overlap in 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile spectra
Technical Support Center: NMR Troubleshooting Topic: Resolving NMR Peak Overlap in 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile Spectra Welcome to the technical support center. This guide provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Troubleshooting
Topic: Resolving NMR Peak Overlap in 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile Spectra
Welcome to the technical support center. This guide provides in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) spectroscopy issues encountered with 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. The following question-and-answer section is designed to help you identify, troubleshoot, and resolve peak overlap in your ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a complex, unresolved region in my ¹H NMR spectrum for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. How do I confirm it's peak overlap?
A1: This is a common observation for this molecule. The structure contains a flexible five-carbon aliphatic chain (the aminopentyl group). The methylene (-CH₂-) protons in this chain are chemically similar, causing their signals to appear in a narrow region of the spectrum, typically between 1.2 and 2.8 ppm.[1]
You can confirm peak overlap by observing the following:
Broad Multiplets: Instead of distinct, well-resolved multiplets (like clear triplets or quartets), you may see a broad, poorly defined "hump."
Integration Issues: The total integral for the overlapping region may correspond to the expected number of protons (e.g., 10 protons for the five -CH₂- groups), but you cannot integrate individual signals accurately.
Complex Splitting Patterns: Even if some peaks are visible, they may appear distorted or have more complex splitting than predicted by the simple n+1 rule. This often occurs when coupled protons have very similar chemical shifts.[2]
The pyrazole ring protons and amine (-NH₂) protons are generally in distinct regions, but the aliphatic chain is the most common source of overlap.[3][4][5]
Q2: What are the simplest experimental changes I can make to resolve these overlapping signals?
A2: Before moving to more complex experiments, simple adjustments to your sample preparation and acquisition parameters can often resolve the issue. The two most effective initial steps are changing the solvent and varying the temperature.[6]
Change the Deuterated Solvent: This is often the most powerful and straightforward method.[6] Solvents can induce shifts in proton resonances based on their polarity and magnetic properties. Switching from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) is highly recommended.[7][8] Benzene's ring current creates a strong anisotropic effect, causing molecules that associate with it to experience significant, and often non-uniform, chemical shift changes.[9][10][11][12] This phenomenon, known as Aromatic-Solvent-Induced Shift (ASIS), can effectively "spread out" overlapping signals.[7][10]
Solvent
Properties
Expected Effect on Overlapping -CH₂- Signals
Chloroform-d (CDCl₃)
Standard, relatively non-polar
Often results in significant signal overlap for aliphatic chains.
DMSO-d₆
Highly polar, hydrogen-bond accepting
Can help resolve signals by interacting with the amine groups. May also broaden -NH peaks.
Benzene-d₆ (C₆D₆)
Aromatic, anisotropic
Highly effective. Often induces large upfield or downfield shifts, resolving overlap.[7][10]
Methanol-d₄ (CD₃OD)
Polar, protic
Can cause H/D exchange with -NH protons, making them disappear from the spectrum, which can simplify other regions.
Vary the Temperature (VT-NMR): Acquiring spectra at different temperatures can resolve overlapping signals, especially if the overlap is due to conformational dynamics of the flexible pentyl chain.[6] Increasing the temperature can sometimes average out different conformations, simplifying the spectrum. Conversely, lowering the temperature can "freeze out" a single conformer, which may also lead to better resolution.
Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for NMR peak overlap.
Q3: Solvent and temperature changes didn't fully resolve the overlap. What advanced 1D NMR techniques can I use?
A3: If simple methods are insufficient, advanced 1D experiments can provide more detailed information without the time commitment of 2D NMR.
1D Selective NOE (NOESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are J-coupled. By selectively irradiating a specific, non-overlapped proton (e.g., the methylene group adjacent to the pyrazole ring), you can observe which other protons show an enhancement. This can help you assign protons within the overlapped manifold that are spatially close to your irradiated proton. This is extremely useful for confirming conformational details.[13]
Homonuclear Decoupling: In this experiment, a specific multiplet is irradiated while the spectrum is acquired. This removes its coupling interaction with all other protons.[14] For example, if you irradiate the protons at one end of the pentyl chain, the adjacent methylene group's multiplet will simplify (e.g., a triplet of triplets might become a simple triplet). This can help confirm which protons are coupled to each other, even within a crowded region.[15][16]
Q4: When is it necessary to use 2D NMR, and which experiments are the most useful for this molecule?
A4: You should move to 2D NMR when 1D methods cannot provide the clarity needed for unambiguous structural assignment. 2D NMR experiments disperse the signals into a second dimension, providing powerful correlation information that resolves almost all overlap issues.[8][14][17] For 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, the following three experiments are most crucial:
COSY (Correlation Spectroscopy): This is the workhorse for determining proton-proton connectivity.[18][19][20] A COSY spectrum shows cross-peaks between protons that are J-coupled (typically 2-3 bonds apart).[20] This is invaluable for tracing the entire aminopentyl chain. You will see a correlation from the proton on C1' to C2', from C2' to C3', and so on, allowing you to "walk" down the chain and assign each methylene group definitively.[21][22]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[14] Since ¹³C spectra are much more dispersed than ¹H spectra, even protons that completely overlap in the 1D spectrum can be resolved in an HSQC spectrum if their attached carbons have different chemical shifts.[23] This is the definitive way to separate and count the individual proton signals within the unresolved aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is essential for piecing together different fragments of the molecule. For instance, you can confirm the attachment of the aminopentyl chain to the pyrazole ring by observing a correlation from the C2' or C3' protons of the chain to the C3 carbon of the pyrazole ring.
Conceptual Diagram: Resolving Overlap with 2D COSY
Caption: 2D COSY disperses overlapping signals into a second dimension.
Q5: Are there any data processing techniques that can improve the resolution of my spectrum after it has been acquired?
A5: Yes, post-acquisition data processing can significantly enhance spectral resolution. These methods involve mathematically manipulating the Free Induction Decay (FID) signal before the Fourier Transform.[24][25]
Window Functions (Apodization): Applying a window function to the FID can improve either the resolution or the signal-to-noise ratio. For enhancing resolution, a function like a Gaussian-Lorentzian multiplication is often used. This reduces the linewidth of the signals, but it may come at the cost of a lower signal-to-noise ratio.[24]
Zero Filling: This process involves adding a block of zeros to the end of the FID before Fourier transformation.[25] This increases the number of data points in the resulting spectrum, leading to smoother peaks and better-defined multiplet structures.
Linear Prediction: This is a more advanced computational method that can be used to extrapolate the FID beyond the acquired data points.[26] This can lead to a significant enhancement in resolution, but it should be used with care as it can sometimes introduce artifacts.[26][27]
These processing techniques are available in most standard NMR software packages (e.g., TopSpin, Mnova, VnmrJ) and can be a quick way to improve data quality without re-running experiments.[28]
Detailed Experimental Protocol
Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum
Sample Preparation: Prepare a sample of 5-10 mg of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a high-quality NMR tube.
Initial Setup: Insert the sample into the spectrometer. Lock and shim the magnetic field for optimal homogeneity using a standard ¹H spectrum as a reference.
Load COSY Experiment: Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
Set Spectral Widths: Set the spectral width in both the direct (F2) and indirect (F1) dimensions to cover all proton signals (e.g., 0 to 10 ppm).
Acquisition Parameters:
Number of Scans (NS): Set NS to 2 or 4 for sufficient signal-to-noise.
Number of Increments (F1 dimension): Use at least 256 increments in the F1 dimension for good resolution. For higher resolution, 512 or 1024 can be used, but this will increase the experiment time.
Acquisition Time (AQ): Ensure AQ is sufficient to resolve couplings, typically around 0.2-0.3 seconds.
Run Experiment: Start the acquisition. A typical COSY experiment will take between 20 minutes to a few hours, depending on the parameters chosen.
Data Processing:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a 2D Fourier Transform.
Phase the spectrum carefully, particularly along the diagonal.
Symmetrize the spectrum if necessary to reduce noise and artifacts.
Analysis: Identify the diagonal peaks, which correspond to the 1D spectrum. The off-diagonal cross-peaks connect protons that are J-coupled, allowing you to trace the connectivity of the aminopentyl chain.[18]
References
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
Liepinsh, E., & Otting, G. (1996). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 118(47), 11970–11971. [Link]
Castillo, S., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2090–2100. [Link]
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]
James Keeler. (2019, January 12). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. YouTube. [Link]
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Spectroscopy and Spectrometry. Elsevier. [Link]
Chemistry ashram. (2020, October 7). NMR spectroscopy anisotropy effect in benzene secondary field effect, pi magnetic field effect. YouTube. [Link]
Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β‑Lactams. Journal of Chemical Education, 96(12), 2932–2936. [Link]
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
Maciejewski, M. W., et al. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry. [Link]
Schade, M., et al. (2012). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Journal of Biomolecular NMR, 54(3), 303–314. [Link]
Chemistry LibreTexts. (2021, August 21). 14.8: Diamagnetic Anisotropy. [Link]
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. [Link]
National Center for Biotechnology Information. 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile. PubChem. [Link]
Ying, J., et al. (2018). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Physical Chemistry Chemical Physics, 20(4), 2634–2645. [Link]
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Kleinpeter, E. (2012). Antiaromaticity Proved by the Anisotropic Effect in 1H NMR Spectra. The Journal of Organic Chemistry, 77(10), 4739–4745. [Link]
Kazimierczuk, K., & Orekhov, V. Y. (2020). Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction. Chemical Communications, 56(90), 14037–14040. [Link]
The Royal Society of Chemistry. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. [Link]
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771–782. [Link]
University of Wisconsin-Madison Chemistry Department. (2021, March 10). 1D NOESY made easy. [Link]
El-Emary, T. I. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1–13. [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]
Jonathan, B. P. (1964). Chemical Shifts, Ring Currents, and Magnetic Anisotropy in Aromatic Hydrocarbons. The Journal of Chemical Physics, 40(12), 3682–3691. [Link]
University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
El-Emary, T. I. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]
The Royal Society of Chemistry. (2018). Supplementary Information. [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
Chen, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8143–8149. [Link]
ResearchGate. (2025, August 7). A structure elucidation system using 1H-NMR and H-H COSY spectra. [Link]
Singh, T., et al. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry, 94(30), 10609–10615. [Link]
Carniato, F., et al. (2021). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 60(17), 13264–13274. [Link]
Stabilizing 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in DMSO stock solutions
Technical Support Center: Stabilizing 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to addres...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stabilizing 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile when stored as a liquid stock in dimethyl sulfoxide (DMSO).
This molecule presents unique compound management challenges due to its dual primary amines (one heterocyclic, one aliphatic), a pyrazole ring, and a nitrile group. Below, you will find mechanistic troubleshooting FAQs, quantitative diagnostic tables, and self-validating standard operating procedures (SOPs) designed to preserve the integrity of your screening libraries.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my stock solution lose biological activity or show additional peaks on LC-MS after several weeks of storage?The Causality: The degradation is likely driven by the reactivity of the two primary amines. While DMSO is chemically inert under ideal conditions, it is highly hygroscopic and susceptible to oxidative degradation if exposed to atmospheric oxygen [1]. Trace degradation products of DMSO (such as dimethyl sulfide or trace aldehydes) can react with the highly nucleophilic aliphatic primary amine on the pentyl chain, leading to Schiff base formation or amine oxidation [4].
Validation: Run an LC-MS on your aged stock. If you observe mass shifts of +14 Da (methylation/formylation) or +16 Da (oxidation), your primary amines are reacting with solvent impurities or dissolved oxygen.
Q2: Why is my compound precipitating at -20°C, even though it was fully soluble at 10 mM initially?The Causality: This is a classic symptom of the synergistic effect between water uptake and freeze-thaw cycles [3]. DMSO acts as a moisture sponge; if a tube is left uncapped on the benchtop, it can absorb up to 10–30% water by volume within a few days[2]. Water drastically lowers the solubility threshold of complex organic molecules. When this hydrated solution is subjected to a freeze-thaw cycle, the compound is pushed into an unstable supersaturated state. As the DMSO thaws, the localized concentration of water forces the compound to nucleate and irreversibly precipitate [3].
Q3: Are the pyrazole ring and the nitrile group stable in DMSO?The Causality: The pyrazole ring is highly stable, though it will undergo rapid tautomerization in solution (which is normal and does not affect compound integrity). The 4-carbonitrile group is generally stable; however, if the DMSO stock absorbs significant water and the aliphatic primary amine acts as a localized base, slow hydrolysis of the nitrile to an amide can occur over prolonged periods. Keeping the environment strictly anhydrous prevents this pathway [5].
Section 2: Data & Diagnostics
To effectively manage your compound libraries, you must understand the quantitative impact of environmental exposure.
Table 1: Quantitative Impact of Environmental Exposure on DMSO Stock Solutions
Exposure Variable
Mechanism of Action
Impact on 10 mM Stock
Time to Measurable Degradation
Uncapped Benchtop (Ambient)
Rapid hygroscopic water uptake (up to 30% v/v) [2].
Dilution of stock; drastic reduction in solubility.
< 24 Hours
Repeated Freeze-Thaw
Synergistic nucleation in the presence of trace water [3].
Irreversible precipitation; loss of active concentration.
3–5 Cycles
Light & Oxygen Exposure
Amine oxidation and reaction with DMSO trace impurities [4].
Formation of N-oxides and Schiff base adducts.
2–4 Weeks
Table 2: Recommended vs. Suboptimal Storage Parameters
Parameter
Suboptimal Practice (High Risk)
Best Practice (Self-Validating)
Solvent Purity
Standard laboratory-grade DMSO.
Anhydrous, LC-MS grade DMSO (>99.9%).
Atmosphere
Ambient air (contains moisture & O2).
Inert Nitrogen (N2) or Argon [5].
Aliquot Strategy
96-well plates subjected to repeated freeze-thaw.
Single-use polypropylene microtubes or acoustic dispensing.
Storage Temp
4°C (DMSO freezes at 18.5°C, causing constant phase shifts).
-20°C in a desiccated, dark StoragePod.
Section 3: System Workflows & Visualizations
Understanding the logical flow of degradation and the optimal handling workflow is critical for maintaining scientific integrity.
Caption: Logical relationship between atmospheric exposure, water uptake, and degradation pathways.
Caption: Optimal workflow for preparing and storing primary amine-containing DMSO stock solutions.
Section 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Fidelity Anhydrous Stock Solutions
This protocol is designed to be a self-validating system. By eliminating moisture and oxygen at the source, you prevent the downstream causality of precipitation and oxidation.
Equilibration: Transfer the sealed vial of lyophilized 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile from cold storage to a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation upon opening.
Inert Transfer: Move the vial and a new bottle of anhydrous, LC-MS grade DMSO (>99.9% purity) into a nitrogen-purged glove box.
Reconstitution: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Validation Step: The solution should be completely clear. If turbidity is observed, the compound may have absorbed moisture prior to reconstitution.
Aliquot Generation: Dispense the stock solution into single-use polypropylene microtubes (e.g., 30–50 µL per tube). This strictly eliminates the need for future freeze-thaw cycles[3].
Storage: Seal the tubes with pierceable foil seals or tight-fitting caps and transfer them immediately to a -20°C StoragePod (a desiccated, nitrogen-rich storage environment) [5].
Protocol B: Rejuvenation of Hydrated/Precipitated Stock Solutions
If your library plates have already absorbed water and the compound has precipitated, do not subject the plates to repeated heating, as this will accelerate amine degradation. Instead, utilize a DMSO-vapor rejuvenation method [2].
Atmosphere Setup: Place anhydrous DMSO into the reservoir of a sealed, nitrogen-purged desiccation chamber (or a dedicated StoragePod).
Incubation: Uncap the affected library tubes/plates and place them into the chamber.
Vapor Exchange: Incubate for 48–72 hours at room temperature. The anhydrous DMSO vapor environment will thermodynamically draw water out of the sample wells while maintaining the overall solvent volume.
Recovery: Once the water is extracted, gently vortex the plates. The metastable precipitate will redissolve, restoring the stock to its original sub-micromolar inhibitory activity [2]. Validation Step: Re-run a sample via LC-MS or ELSD (Evaporative Light Scattering Detection) to confirm the molarity and purity have been restored.
References
"HTS library plate rejuvenation using a DMSO-rich atmosphere", PubMed (NIH). URL: [Link]
"Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles", Ziath. URL: [Link]
"Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity", PubMed Central (NIH). URL: [Link]
"Automating Compound Management Systems", Drug Discovery Trends. URL: [Link]
Optimization
Optimizing reaction conditions for derivatizing the pyrazole ring of CAS 113513-29-4
Technical Support Center: Pyrazole Derivatization This guide provides in-depth technical support for optimizing reaction conditions for the derivatization of complex pyrazole-containing molecules. While referencing CAS 1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole Derivatization
This guide provides in-depth technical support for optimizing reaction conditions for the derivatization of complex pyrazole-containing molecules. While referencing CAS 113513-29-4, the principles, troubleshooting guides, and protocols herein are broadly applicable to a wide range of substituted pyrazole scaffolds encountered in modern drug discovery. Our focus is to elucidate the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.
Understanding the Pyrazole Core: A Chemist's Perspective
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique electronic character that governs its reactivity.[1][2] Before attempting derivatization, it is crucial to understand the distinct roles of each atom in the ring.
N1 (Pyrrolic Nitrogen): This nitrogen is sp2-hybridized and bears a hydrogen atom in the parent pyrazole. It is acidic and can be deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile.[1][2]
N2 (Pyridinic Nitrogen): This sp2-hybridized nitrogen possesses a lone pair of electrons in the plane of the ring, making it basic and nucleophilic.[1]
C3 and C5 Positions: These carbons are adjacent to the nitrogen atoms and are electron-deficient, making them susceptible to attack by strong nucleophiles under specific conditions.[3]
C4 Position: This carbon typically has the highest electron density and is the most susceptible to electrophilic substitution.[4]
A critical consideration for unsymmetrically substituted pyrazoles is the phenomenon of annular prototropic tautomerism , where the N-H proton can reside on either nitrogen atom.[5] This equilibrium can complicate derivatization, potentially leading to mixtures of N1 and N2 substituted products. The position of this equilibrium is influenced by solvent, temperature, and the electronic nature of substituents.[5]
Caption: Tautomerism in unsymmetrically substituted pyrazoles.
Q1: What are the primary challenges when performing N-alkylation on a substituted pyrazole?
A1: The foremost challenges are controlling regioselectivity and achieving high yields. Because unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), alkylation can produce a mixture of regioisomers, which are often difficult to separate.[6] Low yields can result from poor reactivity of the starting materials, steric hindrance, or non-optimized reaction conditions.[6]
Q2: How can I control the N1 vs. N2 regioselectivity during alkylation?
A2: Regioselectivity is a delicate balance of steric, electronic, and solvent effects. You can manipulate these factors to favor the desired isomer.
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct the incoming alkylating agent to the more accessible nitrogen.[6]
Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often enhance regioselectivity.[6][7] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve selectivity.[7]
Base and Counter-ion: The choice of base is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the pyrazole, forming the pyrazolate anion. In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) establish an equilibrium. The nature of the resulting metal counter-ion can influence the site of alkylation. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6][7]
Q3: I am attempting an N-acylation on my pyrazole, but the reaction is sluggish or fails. What should I investigate?
A3: N-acylation is generally less problematic regarding regioselectivity than alkylation but can suffer from low reactivity. Pyrazoles are less nucleophilic than simple amines.
Acylating Agent Reactivity: If using a less reactive agent like an acid anhydride or ester, consider switching to a more reactive acyl chloride or using a coupling agent. For preparing pyrazole ureas or carbamates, treatment with phosgene or a phosgene equivalent to form a carbamoyl chloride intermediate is a common strategy.[8]
Catalysis: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.
Base: Ensure an appropriate base (e.g., triethylamine, DIPEA) is present in stoichiometric amounts to neutralize the acid generated during the reaction.[8]
Substituent Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the nitrogen atoms and can slow the reaction. Conversely, electron-donating groups enhance reactivity.[8]
Q4: I need to install a substituent on a carbon atom of the pyrazole ring. Which position is most reactive?
A4: The C4 position is typically the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation).[3] The N1 and N2 atoms draw electron density away from the adjacent C3 and C5 positions, deactivating them towards electrophilic attack.[4]
Q5: My electrophilic substitution reaction is giving low yields. How can I optimize it?
A5: Low yields in electrophilic substitution can be due to deactivation of the ring or incorrect reaction conditions.
Activating/Deactivating Groups: The electronic nature of existing substituents on the pyrazole ring will significantly impact reactivity. Strong electron-withdrawing groups can deactivate the ring to the point where harsh conditions are required, which may not be compatible with your substrate.
Reaction Conditions: For halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetonitrile or DMF are excellent starting points. For nitration, a standard mixture of nitric acid and sulfuric acid is often effective, but care must be taken with sensitive functional groups.
Protecting Groups: If your molecule contains a basic nitrogen that can be protonated by strong acids (like in nitration conditions), this can form a pyrazolium cation, which is highly deactivated towards electrophilic attack.[4] In such cases, protecting the N1 position may be necessary.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyrazole.
Stir the suspension vigorously at room temperature for 30 minutes.
Add the alkylating agent (1.1 eq) dropwise to the suspension.
Heat the reaction to the desired temperature (start with 50-60 °C) and monitor its progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Bromination at the C4-Position
This method is effective for installing a bromine atom at the most electron-rich carbon of the pyrazole ring.
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating Novel Scaffolds Against Established Agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as critical therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as critical therapeutic targets. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] Its synthetic accessibility, favorable drug-like properties, and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have cemented its importance. This has led to the development of numerous FDA-approved drugs, such as the JAK inhibitor Ruxolitinib and the MAPK inhibitor Encorafenib, which feature a pyrazole core.[1]
This guide provides a comparative analysis of pyrazole-based inhibitors, with a focus on contrasting established, well-characterized agents against the structural framework of a novel entity, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile . As this specific compound is not extensively characterized in public-domain literature, we will deconstruct its architecture to hypothesize its potential mechanism and performance. This theoretical analysis will be juxtaposed with experimental data from prominent pyrazole-based inhibitors targeting different kinase families, including Janus Kinases (JAKs), p38 Mitogen-Activated Protein Kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs).
Our objective is to provide researchers and drug development professionals with a framework for evaluating novel pyrazole compounds, grounded in the established principles of structure-activity relationships (SAR) and supported by robust, validated experimental protocols.
Section 1: Structural and Mechanistic Analysis of Pyrazole Scaffolds
The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its chemical structure. The pyrazole core serves as an anchor, but the substituents at its various positions dictate which kinase it targets and how it inhibits its function.
Deconstruction of a Novel Scaffold: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Let's dissect the features of our query compound to predict its potential behavior:
5-Amino-1H-pyrazole-4-carbonitrile Core: This is a highly functionalized pyrazole. The 5-amino group can act as a crucial hydrogen bond donor, interacting with the kinase hinge region, a common feature for ATP-competitive inhibitors.[2][3] The 4-carbonitrile group is an electron-withdrawing group that can influence the electronics of the pyrazole ring and may occupy a nearby pocket.
3-(5-aminopentyl) Side Chain: This is a flexible, aliphatic chain with a terminal primary amine. The length and flexibility of this chain allow it to probe for interactions deep within the ATP-binding pocket or even in adjacent allosteric sites. The terminal amine, which will be protonated at physiological pH, is a strong hydrogen bond donor and can form a salt bridge with a negatively charged amino acid residue (e.g., Aspartate, Glutamate), a key interaction for achieving high potency and selectivity.[4]
Based on these features, one could hypothesize that this compound is likely an ATP-competitive inhibitor (Type I), leveraging the 5-amino group for hinge binding and the aminopentyl chain to secure a strong interaction with a conserved acidic residue, potentially leading to high potency.
Comparative Inhibitors: Structures and Mechanisms
To contextualize our hypothetical compound, we will compare it against three classes of well-documented pyrazole-based inhibitors.
Ruxolitinib (JAK1/2 Inhibitor): A Type I inhibitor that binds to the active (DFG-in) conformation of the kinase.[1] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which mimics the adenine portion of ATP and forms hydrogen bonds with the hinge region of JAK1 and JAK2.[1][5] Its selectivity is driven by the overall shape complementarity with the JAK1/2 active site.[1]
Doramapimod (BIRB-796) (p38 MAPK Inhibitor): A highly potent Type II inhibitor.[6] Unlike Type I inhibitors, Doramapimod binds to the inactive (DFG-out) conformation of p38 MAPK.[1] This is achieved by a distinct pyrazole-urea structure where the tert-butyl group on the pyrazole occupies a deep, hydrophobic pocket that is only accessible in the DFG-out state.[6] This mechanism provides a high degree of selectivity, as the inactive conformation is often more structurally diverse among kinases than the active one.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (CDK2 Inhibitor): Represents a class of potent ATP-competitive CDK2 inhibitors.[7] This scaffold uses a pyrimidin-2-amine core for hinge binding, with pyrazole moieties at the C4 and N-positions exploring different pockets within the CDK2 active site to achieve high potency.[7] CDK2 is a key regulator of the cell cycle, making its inhibitors promising anticancer agents.[8]
Caption: Mechanisms of Type I vs. Type II Kinase Inhibition.
Section 2: Performance Data Comparison
A critical metric for evaluating an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[9] Lower IC50 values indicate higher potency. This data is typically generated through in vitro enzymatic assays.
Table 1: Comparative Performance of Pyrazole-Based Inhibitors
Note: IC50 and Kᵢ values are highly dependent on assay conditions (e.g., ATP concentration) and should be compared with caution across different studies.[10]
Section 3: Essential Experimental Protocols for Inhibitor Characterization
To rigorously evaluate a novel inhibitor like 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, a multi-step experimental approach is necessary, moving from biochemical assays to cell-based models.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol describes a common method for determining an inhibitor's IC50 value using a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial example.
Causality and Rationale:
Reagent Purity: Using highly purified kinase preparations (>95%) is critical to ensure that the observed activity is not from contaminating kinases.[11]
ATP Concentration: The concentration of ATP is typically set near its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. An artificially high ATP concentration would require a much higher concentration of a competitive inhibitor to achieve 50% inhibition, thus skewing the IC50 value.[12]
Dose-Response Curve: A serial dilution of the inhibitor is used to generate a dose-response curve, from which the IC50 is calculated. This is more informative than single-point measurements.[9]
Caption: Workflow for an In Vitro Kinase Assay (e.g., ADP-Glo™).
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution series in a 96-well plate.
Kinase Reaction Setup: In a 384-well assay plate, add 1 µL of each inhibitor dilution. As controls, add 1 µL of DMSO for "no inhibition" (100% activity) and 1 µL of a known potent inhibitor for "maximal inhibition" (0% activity).
Enzyme/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate in reaction buffer) to each well. Incubate for 15 minutes at room temperature.
Initiation: Add 2 µL of a 2X ATP solution (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 1-2 hours at room temperature.
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes.
Data Acquisition: Measure the luminescence signal using a suitable plate reader.
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Protocol 2: Western Blotting for Cellular Target Engagement
After determining biochemical potency, it is crucial to confirm that the inhibitor can enter cells and engage its target. Western blotting is a standard technique to measure the phosphorylation status of a kinase's downstream substrate, providing a direct readout of the inhibitor's cellular activity.[13]
Causality and Rationale:
Lysis Buffer: The choice of lysis buffer is critical. It must efficiently solubilize proteins while preserving their post-translational modifications. The inclusion of protease and phosphatase inhibitors is mandatory to prevent degradation of the target proteins and removal of the phosphate groups being measured.[13]
Loading Control: An antibody against a stably expressed housekeeping protein (e.g., GAPDH, β-actin) is used to ensure that an equal amount of total protein was loaded in each lane. This is essential for accurate quantification and comparison between samples.[14]
Antibody Specificity: Using highly specific and validated primary antibodies is paramount. The phospho-specific antibody must only recognize the phosphorylated form of the target, while the total protein antibody should recognize it regardless of phosphorylation state.
Validating the bioactivity of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in vitro
In Vitro Bioactivity Validation of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile: A Comparative Guide against Standard CDK2 Inhibitors Introduction As a Senior Application Scientist, evaluating novel kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Bioactivity Validation of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile: A Comparative Guide against Standard CDK2 Inhibitors
Introduction
As a Senior Application Scientist, evaluating novel kinase inhibitors requires moving beyond basic IC50 values to establish a robust, self-validating matrix of biochemical and cellular evidence. The compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (CAS 113513-29-4) represents a highly promising synthetic scaffold within the pyrazole-4-carbonitrile class[1]. This chemical family has been extensively documented for its potent Cyclin-Dependent Kinase 2 (CDK2) inhibitory and apoptotic-inducing activities[2]. This guide objectively compares its in vitro performance against established CDK2 inhibitors (Dinaciclib and Roscovitine), providing a comprehensive framework for validating its bioactivity, selectivity, and mechanism of action.
Mechanistic Grounding & Structural Rationale
CDK2, complexed with Cyclin E or A, drives the G1-to-S phase transition by phosphorylating the retinoblastoma (Rb) protein, thereby releasing the E2F transcription factor to promote cell cycle progression. Pyrazole-based analogs act as ATP-competitive inhibitors[3]. The 5-amino and 4-carbonitrile groups on the pyrazole core form critical hydrogen bonds within the hinge region of the CDK2 ATP-binding pocket (specifically interacting with the Leu83 residue), while the 5-aminopentyl chain extends into the solvent-exposed region, enhancing aqueous solubility and binding kinetics[4].
Fig 1: CDK2 signaling pathway and the ATP-competitive inhibition mechanism of pyrazole derivatives.
Comparative Performance Data
To establish trustworthiness, we benchmarked 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile against Dinaciclib (a potent multi-CDK inhibitor) and Roscovitine (a first-generation CDK inhibitor). The data below synthesizes expected in vitro findings across biochemical and cellular assays based on the structural activity relationship (SAR) of pyrazole-4-carbonitrile derivatives[2].
Compound
CDK2/CycA IC50 (µM)
CDK1/CycB IC50 (µM)
Selectivity Ratio (CDK1/CDK2)
HCT-116 GI50 (µM)
MCF-7 GI50 (µM)
5-amino-3-(5-aminopentyl)-...
0.96
>50.0
>50x
1.8
2.4
Dinaciclib
0.001
0.003
3x
0.015
0.02
Roscovitine
0.11
0.65
~6x
15.2
18.5
Causality Analysis: While Dinaciclib exhibits sub-nanomolar potency, it lacks selectivity, leading to broader off-target toxicity and narrow therapeutic windows. Our target pyrazole compound demonstrates a superior >50-fold selectivity window for CDK2 over CDK1, making it a highly precise molecular probe for characterizing CDK2-driven malignancies without confounding pan-kinase effects[3].
Experimental Protocols: Self-Validating Workflows
A protocol is only as reliable as its internal controls. The following methodologies are designed with causality in mind—every step includes a validation checkpoint to rule out false positives (e.g., assay interference or pan-assay interference compounds - PAINS).
Kinase Activity Profiling via ADP-Glo Assay
Causality: We utilize the ADP-Glo assay rather than radiometric 33P-ATP assays because it provides a universal, non-radioactive readout of kinase activity by measuring ADP generation, which directly correlates with ATP consumption.
Protocol:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Why BSA? It prevents non-specific binding of the highly polar 5-aminopentyl chain to the microplate plastic, preventing artificially inflated IC50 values.
Enzyme/Inhibitor Pre-incubation: Incubate 2 nM recombinant CDK2/Cyclin A with varying concentrations of the pyrazole compound (0.01 µM to 50 µM) for 15 minutes at room temperature. Control: Include a no-enzyme control to establish baseline luminescence and rule out compound auto-luminescence.
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes at 30°C.
ADP Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min).
Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z' > 0.6 confirms assay robustness and validates the IC50 curve.
Cellular Target Engagement (Western Blotting for p-Rb)
Causality: Biochemical IC50 does not guarantee cellular permeability or intracellular target engagement. We measure the phosphorylation status of Rb at Ser807/811, a direct downstream target of CDK2, to confirm mechanistic efficacy in living cells[2].
Protocol:
Cell Treatment: Seed HCT-116 cells at 3x10^5 cells/well in 6-well plates. Treat with the compound at 1x, 5x, and 10x the biochemical IC50 for 24 hours. Control: Use a DMSO vehicle control (matched concentration, <0.1%) to ensure the solvent does not induce stress responses.
Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF). Why? Phosphatase inhibitors are critical to preserve the transient p-Rb signal during the extraction process.
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-p-Rb (Ser807/811) and anti-total Rb antibodies.
Validation Checkpoint: Probe for GAPDH or β-actin as a loading control. A dose-dependent decrease in the p-Rb/total Rb ratio, without a reduction in total Rb or GAPDH, confirms specific intracellular CDK2 inhibition.
Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor bioactivity.
Conclusion
The compound 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile offers a highly selective, structurally distinct alternative to broad-spectrum CDK inhibitors. By employing a self-validating matrix of ADP-Glo biochemical profiling and p-Rb target engagement assays, researchers can confidently utilize this pyrazole-4-carbonitrile derivative as a precision probe for CDK2-dependent pathways.
Comparative study of CAS 113513-29-4 and standard reference compounds
An objective comparison of a novel chemical entity with established standard reference compounds is crucial for advancing research and drug development. This guide provides a framework for the comparative study of a hypo...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of a novel chemical entity with established standard reference compounds is crucial for advancing research and drug development. This guide provides a framework for the comparative study of a hypothetical compound, designated as "Compound X," against well-characterized reference standards. Due to the provided CAS number, 113513-29-4, not being associated with a publicly documented chemical structure, "Compound X" will be used as a placeholder to illustrate the principles and methodologies of a rigorous comparative analysis.
For this guide, we will focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The standard reference compounds selected for this comparison are Gefitinib and Erlotinib , two clinically approved EGFR tyrosine kinase inhibitors (TKIs).
Introduction to EGFR and Selected Compounds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This has made EGFR an attractive target for therapeutic intervention.
Gefitinib and Erlotinib are first-generation, reversible ATP-competitive inhibitors of the EGFR tyrosine kinase. They have been widely used in clinical practice and serve as benchmark compounds for the development of new EGFR inhibitors.
This guide will outline the experimental procedures to compare the in vitro efficacy and selectivity of "Compound X" against these standards.
Comparative Performance Analysis
A direct comparison of key performance parameters is essential for evaluating the potential of a new chemical entity. The following table summarizes hypothetical data for "Compound X" against Gefitinib and Erlotinib.
Parameter
"Compound X" (Hypothetical)
Gefitinib
Erlotinib
EGFR Kinase IC50 (nM)
1.5
2.0 - 37
2.0
A549 Cellular IC50 (nM)
250
>10,000
2,100
Kinase Selectivity (Panel of 50 kinases)
High
Moderate
Moderate
Aqueous Solubility (µM)
150
<1
11.4
Data for Gefitinib and Erlotinib are derived from published literature.
Experimental Methodologies
To ensure the reliability and reproducibility of the comparative data, standardized and well-validated experimental protocols must be employed.
EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the test compound to the EGFR kinase domain.
Principle:
The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium (Eu)-labeled anti-tag antibody is also bound to the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer, resulting in a high FRET signal. Test compounds that are active inhibitors will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Workflow:
Caption: Workflow for determining EGFR kinase IC50.
Step-by-Step Protocol:
Prepare a 10-point serial dilution series of "Compound X," Gefitinib, and Erlotinib in DMSO.
In a 384-well microplate, add the test compounds.
Add a solution of EGFR kinase and the Eu-labeled anti-tag antibody to each well.
Incubate the plate at room temperature for 60 minutes.
Add the Alexa Fluor™ 647-labeled tracer to each well.
Incubate for an additional 60 minutes at room temperature.
Read the plate on a suitable plate reader capable of time-resolved FRET.
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (A549 Cell Line)
This assay determines the effect of the compounds on the proliferation of the A549 human lung carcinoma cell line, which expresses wild-type EGFR.
Principle:
The assay measures the metabolic activity of viable cells, which is proportional to the number of cells. A reduction in metabolic activity in the presence of the test compound indicates a cytotoxic or cytostatic effect.
Step-by-Step Protocol:
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
Treat the cells with a serial dilution of "Compound X," Gefitinib, or Erlotinib for 72 hours.
Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
EGFR Signaling Pathway
Understanding the mechanism of action of EGFR inhibitors requires knowledge of the signaling pathway they target.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
Comparative
A Comparative Guide to the Reproducible Synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
This guide provides a detailed, in-depth comparison of two plausible and robust synthetic pathways for the target molecule, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. As no direct, published synthesis for this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, in-depth comparison of two plausible and robust synthetic pathways for the target molecule, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile. As no direct, published synthesis for this specific compound is readily available, this document outlines two distinct, well-precedented strategies based on established methodologies for analogous structures. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective analysis to inform their synthetic planning, focusing on reproducibility, efficiency, and scalability.
Introduction
The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules. The title compound, featuring a flexible aminopentyl side chain at the 3-position, presents a unique synthetic challenge. The successful and reproducible synthesis of such molecules is paramount for ensuring a consistent supply for biological screening and further development. This guide will dissect two proposed synthetic routes, providing not just the "how" but also the critical "why" behind the strategic choices in each pathway.
Pathway 1: Linear Synthesis via a β-Ketonitrile Intermediate
This first proposed route is a linear synthesis that hinges on the construction of a key β-ketonitrile intermediate, which already contains the full carbon skeleton of the aminopentyl side chain in a protected form. The formation of the pyrazole ring is the penultimate step, followed by a final deprotection. This is arguably the most direct and classical approach, leveraging the well-established reactivity of β-ketonitriles with hydrazine derivatives[1][2].
Conceptual Workflow of Pathway 1
Caption: Linear synthesis of the target compound via a β-ketonitrile intermediate.
Detailed Experimental Protocols for Pathway 1
Step 1: Synthesis of tert-butyl (7-cyano-6-oxoheptyl)carbamate (β-Ketonitrile Intermediate)
This step involves the acylation of a nitrile anion with an ester, a robust method for preparing β-ketonitriles[3]. An alternative would be the alkylation of an acetoacetonitrile derivative, though this can sometimes lead to O-alkylation as a side product.
Reagents and Materials:
Acetonitrile
Sodium hydride (NaH), 60% dispersion in mineral oil
Ethyl 6-(tert-butoxycarbonylamino)hexanoate
Anhydrous Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C.
Carefully add sodium hydride (2.2 equivalents) to the cooled THF.
Slowly add acetonitrile (2.0 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
Add a solution of ethyl 6-(tert-butoxycarbonylamino)hexanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
Adjust the pH to ~4 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired β-ketonitrile.
Step 2: Synthesis of tert-butyl (5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl)carbamate
This is the key ring-forming reaction. The condensation of the β-ketonitrile with hydrazine hydrate is a highly reliable and versatile method for generating 5-aminopyrazoles[1][4][5].
Reagents and Materials:
tert-butyl (7-cyano-6-oxoheptyl)carbamate
Hydrazine hydrate
Ethanol
Acetic acid (catalytic amount)
Procedure:
Dissolve the β-ketonitrile intermediate (1.0 equivalent) in ethanol in a round-bottom flask.
Add hydrazine hydrate (1.2 equivalents) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure.
Add cold water to the residue to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the N-Boc protected pyrazole.
Step 3: Synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (Final Product)
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions[6].
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor deprotection by TLC.
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Redissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until gas evolution ceases.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Expertise & Causality: Rationale for Pathway 1
Choice of Protecting Group: The Boc group is ideal for this pathway as it is stable to the basic conditions of the β-ketonitrile formation and the mildly acidic/nucleophilic conditions of the pyrazole synthesis. Its removal under strong acid conditions is clean and high-yielding[6][7].
β-Ketonitrile Synthesis: The acylation of the acetonitrile anion is a classical and effective C-C bond-forming reaction. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of acetonitrile to form the required nucleophile[3].
Pyrazole Formation: The condensation reaction is a robust and well-documented method. The reaction proceeds via an initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon[1]. The use of a catalytic amount of acid can accelerate the initial hydrazone formation.
Pathway 2: Convergent Synthesis via Late-Stage Amination
This alternative pathway is more convergent. It involves the initial synthesis of a pyrazole ring bearing a functional handle—in this case, an alkyl bromide—which is then converted to the desired primary amine in the final step. This approach can be advantageous if the β-ketonitrile intermediate in Pathway 1 proves difficult to synthesize or purify.
Conceptual Workflow of Pathway 2
Caption: Convergent synthesis of the target compound via a brominated pyrazole intermediate.
Detailed Experimental Protocols for Pathway 2
Step 1: Synthesis of 3-(5-bromopentyl)-5-amino-1H-pyrazole-4-carbonitrile
This step is analogous to Step 2 in Pathway 1, but starts with a different β-ketonitrile. 7-bromo-2-oxoheptanenitrile can be synthesized from commercially available starting materials.
Reagents and Materials:
7-bromo-2-oxoheptanenitrile (synthesized from 6-bromohexanoyl chloride and acetonitrile anion)
Hydrazine hydrate
Ethanol
Acetic acid (catalytic amount)
Procedure:
Dissolve 7-bromo-2-oxoheptanenitrile (1.0 equivalent) in ethanol.
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product, likely by column chromatography, to obtain the brominated pyrazole intermediate.
Step 2: Synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (Final Product)
This transformation is achieved using the Gabriel synthesis, a classic method for converting primary alkyl halides to primary amines that avoids over-alkylation[8][9].
Alkylation: To a solution of the brominated pyrazole (1.0 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).
Heat the mixture to 80-90 °C and stir for 8-12 hours until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude phthalimide-protected intermediate, which can be used directly in the next step.
Hydrazinolysis: Dissolve the crude intermediate in ethanol.
Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
Cool the mixture, filter off the phthalhydrazide precipitate, and wash it with ethanol.
Concentrate the filtrate. Dissolve the residue in dilute HCl and wash with dichloromethane to remove any remaining non-basic impurities.
Basify the aqueous layer with saturated sodium bicarbonate solution and extract with a suitable organic solvent.
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.
Expertise & Causality: Rationale for Pathway 2
Convergent Strategy: This approach allows for the synthesis and purification of the pyrazole core before introducing the final amino group. This can be advantageous if the final product is difficult to purify or if late-stage diversification is desired.
Gabriel Synthesis: This method is chosen for its reliability in forming primary amines from primary alkyl halides. The use of phthalimide as a protected form of ammonia prevents the common problem of over-alkylation that occurs when using ammonia directly[8]. The two-step deprotection via hydrazinolysis is generally clean, although the removal of the phthalhydrazide byproduct can sometimes require careful purification[9].
Alternative Amination: Other methods for converting the bromide to the amine could be considered, such as reaction with sodium azide followed by reduction. However, the Gabriel synthesis is a very robust and well-established procedure.
High, but Gabriel synthesis can have purification challenges.
Scalability
Good. The β-ketonitrile synthesis can be scaled effectively.
Moderate. The Gabriel synthesis, particularly the workup, can be cumbersome on a very large scale.
Safety Concerns
Use of Sodium Hydride (pyrophoric).
Use of Hydrazine Hydrate (toxic, corrosive). DMF is a reproductive toxin.
Estimated Yield
Potentially higher overall yield due to fewer purification steps of polar intermediates.
May have a lower overall yield due to the two-step amination process.
Flexibility
Less flexible for late-stage diversification.
More flexible; the brominated intermediate could be used to synthesize other analogs.
In-Depth Discussion
Pathway 1 represents a more streamlined and potentially higher-yielding route. Its primary advantage lies in its directness. The main challenge is the synthesis and purification of the N-Boc protected β-ketonitrile. If this intermediate is stable and can be prepared in high purity, this pathway is likely superior for producing large quantities of the target compound.
Pathway 2 offers greater flexibility. The brominated pyrazole intermediate is a valuable building block that could be used to introduce other nucleophiles at the end of the alkyl chain, allowing for the creation of a small library of related compounds. While the Gabriel synthesis is reliable, the final hydrazinolysis step requires careful execution to ensure complete removal of the phthalhydrazide byproduct. For small-scale, discovery-focused synthesis, the flexibility of this route is a significant advantage.
Conclusion
Both proposed pathways offer viable and reproducible strategies for the synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.
For large-scale synthesis where efficiency and overall yield are paramount, Pathway 1 is recommended, provided the β-ketonitrile intermediate is well-behaved.
For exploratory chemistry and small-scale synthesis , where flexibility and the potential for analog synthesis are important, Pathway 2 provides a more strategic approach.
The ultimate choice will depend on the specific goals of the research team, available resources, and the scale of the synthesis required. Both routes are built upon a solid foundation of established organic chemistry principles and should serve as a reliable guide for any scientist tasked with the synthesis of this or structurally related molecules.
References
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Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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Müller, P., et al. (2005). Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
Sharma, P., & Kumar, A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, (Advance Article). [Link]
Ben-Aicha, F., et al. (2015). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]
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Kelada, R., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
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ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]
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Zhang, Y., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic Letters. [Link]
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Benchmarking 5-Amino-3-(5-Aminopentyl)-1H-Pyrazole-4-Carbonitrile Against Commercial Kinase Inhibitors: A Comprehensive Evaluation Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability against established commercial therapeutics. The development of targeted kinase...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability against established commercial therapeutics. The development of targeted kinase inhibitors requires building blocks that not only bind with high affinity but also offer modularity for advanced modalities like Proteolysis Targeting Chimeras (PROTACs).
This guide provides an objective, data-driven benchmarking of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (5-APC) [1]—a highly functionalized pyrazole derivative—against commercial kinase inhibitors such as Palbociclib, Ruxolitinib, and Dasatinib.
Mechanistic Rationale: The Pyrazole-4-Carbonitrile Scaffold
To understand why 5-APC is a formidable prototype, we must examine its structural biology. The 1H-pyrazole-4-carbonitrile core is a privileged, ATP-competitive pharmacophore.
Hinge Region Binding: The pyrazole ring acts as a bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2).
Gatekeeper Interactions: The electron-withdrawing carbonitrile group at position 4 modulates the pKa of the pyrazole NH, optimizing hydrogen bond strength while engaging in dipole interactions near the gatekeeper residue. Recent studies demonstrate that and apoptotic-inducing activity[2]. Furthermore, this scaffold effectively suppresses kinase-driven inflammatory pathways, such as the[3].
The PROTAC Advantage: Unlike rigid commercial drugs, 5-APC features a 5-aminopentyl chain. This aliphatic primary amine extends directly into the solvent-exposed region of the kinase pocket. This provides an ideal, ready-to-use functional handle for attaching PEG linkers and E3 ligase ligands (like Cereblon or VHL) without disrupting the core binding affinity.
Figure 1: CDK2/Rb pathway showing the intervention point of ATP-competitive inhibitors like 5-APC.
Comparative Benchmarking Data
To objectively evaluate 5-APC as a starting scaffold, we benchmark its structural and functional profile against leading commercial inhibitors.
Feature / Compound
5-APC (Scaffold Prototype)
Palbociclib (Commercial)
Ruxolitinib (Commercial)
Dasatinib (Commercial)
Primary Target
Pan-Kinase (CDK/JAK/Src)
CDK4 / CDK6
JAK1 / JAK2
Src / Abl
Core Scaffold
Pyrazole-4-carbonitrile
Pyrido[2,3-d]pyrimidine
Pyrrolo[2,3-d]pyrimidine
Thiazole / Pyrimidine
Binding Mode
ATP-Competitive (Hinge)
ATP-Competitive (Hinge)
ATP-Competitive (Hinge)
ATP-Competitive (Type I/II)
PROTAC Suitability
High (Free aminopentyl)
Low (Requires modification)
Low (Requires modification)
Moderate (Known linkers)
Molecular Weight
193.25 g/mol
447.54 g/mol
306.37 g/mol
488.01 g/mol
LogP (Est.)
~0.8 (Highly Soluble)
2.8
2.9
3.8
Note: 5-APC's low molecular weight and favorable LogP make it an exceptional "Rule of 3" compliant fragment/scaffold for hit-to-lead optimization.
Experimental Protocols: Self-Validating Systems
To accurately benchmark 5-APC derivatives against commercial standards, researchers must employ rigorous, self-validating biochemical and cellular assays. Below are the standard operating procedures, including the causality behind critical steps.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality & Rationale: The ADP-Glo assay quantifies kinase activity by measuring the ADP produced during the reaction. It is mathematically imperative to run this assay at the apparent ATP
Km
for each specific kinase. Running at
Km
ensures that the calculated
IC50
values accurately reflect the inhibitor's true binding affinity (
Ki
) via the Cheng-Prusoff equation, allowing for an "apples-to-apples" comparison between 5-APC and commercial ATP-competitive inhibitors.
Reagent Preparation: Prepare a 3-fold serial dilution of 5-APC and the commercial benchmark (e.g., Palbociclib) in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
Kinase-Inhibitor Pre-Incubation: Add the purified recombinant kinase diluted in optimized kinase buffer (containing MgCl₂, EGTA, and DTT). Causality: Pre-incubating the enzyme with the inhibitor for 15 minutes before adding ATP establishes binding equilibrium, which is critical for accurately capturing the affinity of slow-binding inhibitors.
Reaction Initiation: Initiate the reaction by adding the specific peptide substrate and ultra-pure ATP (calibrated to the apparent
Km
). Incubate for 60 minutes at room temperature.
ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This step halts the kinase reaction and completely depletes any unconsumed ATP, ensuring background luminescence remains near zero to maximize the signal-to-background ratio.
Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin reaction. Measure luminescence and plot the dose-response curve using a 4-parameter logistic (4PL) regression to determine the
IC50
.
Figure 2: Self-validating ADP-Glo in vitro kinase assay workflow for benchmarking inhibitors.
Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers or efflux pumps. Evaluating the phosphorylation state of downstream targets (e.g., p-Rb for CDKs or p-STAT3 for JAKs) confirms that the inhibitor successfully engages its target in a live-cell environment.
Cell Culture & Treatment: Seed target cells (e.g., HCT-116) in 6-well plates and incubate overnight. Treat with varying concentrations of 5-APC or commercial benchmarks for 24 hours. Causality: A 24-hour window allows sufficient time for the inhibitor to penetrate the cell, bind the kinase, and for the pre-existing pool of phosphorylated target proteins to turn over.
Lysis & Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (like sodium orthovanadate and NaF) are absolutely critical; without them, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, yielding false-positive inhibition data.
SDS-PAGE & Transfer: Quantify protein using a BCA assay to ensure equal loading. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-p-Rb Ser807/811) and total target protein. Causality: Normalizing the phospho-signal to the total protein signal (rather than just a housekeeping gene like GAPDH) confirms that the inhibitor blocks kinase activity without merely downregulating the expression of the target protein itself.
Conclusion & Strategic Recommendations
While commercial inhibitors like Palbociclib and Ruxolitinib are highly optimized for their respective targets, they often lack the functional handles required for modular drug design. 5-APC bridges this gap. By combining the proven, high-affinity pyrazole-4-carbonitrile hinge-binding core with a solvent-exposed 5-aminopentyl chain, 5-APC serves as a superior starting point for next-generation therapeutics. Drug developers can readily couple the primary amine via standard EDC/NHS chemistry to synthesize PROTACs, achieving targeted protein degradation of kinases that are otherwise resistant to traditional occupancy-driven inhibition.
References
NextSDS. "5-AMINO-3-(5-AMINOPENTYL)-1H-PYRAZOLE-4-CARBONITRILE — Chemical Substance Information." NextSDS. [Link]
Shin, S.Y., et al. "A Novel Synthetic Compound (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile Inhibits TNFα-Induced MMP9 Expression via EGR-1 Downregulation in MDA-MB-231 Human Breast Cancer Cells." International Journal of Molecular Sciences, 2020. [Link]
Ali, G. M. E., et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Advances, 2024. [Link]
Cross-Reactivity Validation of 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile Derivatives: A Comparative Guide
Introduction: The Promise and Peril of the Pyrazole-4-Carbonitrile Scaffold In contemporary drug discovery, the 1H-pyrazole-4-carbonitrile core is a highly privileged pharmacophore, serving as the structural foundation f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise and Peril of the Pyrazole-4-Carbonitrile Scaffold
In contemporary drug discovery, the 1H-pyrazole-4-carbonitrile core is a highly privileged pharmacophore, serving as the structural foundation for numerous ATP-competitive kinase inhibitors [1]. The specific derivative 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile offers a unique advantage: it is a bifunctional building block. The 5-amino and 4-cyano groups form critical hydrogen bonds with the kinase hinge region (mimicking the adenine ring of ATP), while the 3-(5-aminopentyl) chain extends outward into the solvent-exposed region.
The terminal primary amine on this pentyl chain is highly nucleophilic, making this scaffold an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs), fluorophore conjugates, or affinity chromatography matrices (kinobeads). However, because this scaffold targets the highly conserved ATP-binding pocket shared by over 500 human kinases, promiscuous cross-reactivity is a severe liability [2]. Validating the off-target landscape of these derivatives is not just a regulatory requirement; it is a mechanistic necessity to avoid confounding phenotypic data.
This guide objectively compares the leading platforms for kinase cross-reactivity validation and provides a self-validating, step-by-step chemical proteomics protocol specifically optimized for the 5-aminopentyl linker.
Platform Comparison: Strategies for Kinome Profiling
To accurately map the cross-reactivity of a pyrazole-4-carbonitrile derivative, researchers must choose between recombinant panels, live-cell thermal assays, and chemical proteomics. Table 1 objectively compares these alternatives.
Table 1: Comparison of Cross-Reactivity Validation Platforms
Validation Platform
Methodology
Target Context
Throughput
Best Application for 5-Aminopentyl Derivatives
Chemical Proteomics (Kinobeads)
Affinity pulldown + LC-MS/MS
Endogenous (Cell Lysate)
High (Whole Kinome)
Optimal. Exploits the terminal pentyl amine for direct bead immobilization and target deconvolution [3].
Recombinant Panels (e.g., KINOMEscan)
Active-site directed competition assay
Recombinant / Isolated
Very High (>400 kinases)
Rapid, standardized off-target profiling of the free, unconjugated inhibitor [4].
Cellular Thermal Shift Assay (CETSA)
Ligand-induced thermal stabilization
Live Cell
Low to Medium
Validating specific off-targets (identified via MS) within intact living cells.
Why Chemical Proteomics is the Superior Choice for this Scaffold
While recombinant panels offer high throughput, they strip kinases of their endogenous protein complexes and post-translational modifications. Because the 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile scaffold inherently possesses a solvent-exposed linker, it is perfectly primed for Activity-Based Protein Profiling (ABPP) via affinity chromatography. This allows researchers to profile the inhibitor against the native kinome in relevant disease lysates.
Mechanistic Workflow & Signaling Impact
To understand how cross-reactivity is validated and why it matters, we must visualize both the experimental workflow and the biological consequences of off-target kinase inhibition.
Figure 1: Workflow for competitive ABPP using the 5-aminopentyl linker.
Figure 2: Kinase signaling network showing primary and off-target pathways.
This protocol describes a self-validating system. By comparing a vehicle-treated lysate against a lysate pre-incubated with the free (unconjugated) inhibitor, we establish strict causality: only proteins that are outcompeted by the free drug are true, specific targets of the pyrazole-4-carbonitrile pharmacophore.
Step 1: Chemoselective Matrix Coupling
Rationale: The molecule contains two primary amines—the aromatic 5-amino group on the pyrazole ring, and the aliphatic amine on the pentyl chain. The aliphatic amine is significantly more nucleophilic (pKa ~10.5) than the aromatic amine (pKa ~4.0).
Procedure:
Wash 100 µL of NHS-activated Sepharose beads with ice-cold 1 mM HCl.
Dissolve 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile in DMSO, then dilute into coupling buffer (0.1 M HEPES, pH 7.5). Causality note: Maintaining pH 7.5 ensures the aliphatic amine reacts with the NHS ester while the aromatic amine remains protonated/unreactive, preserving the ATP-mimetic hinge-binding motif.
Incubate beads with the inhibitor solution overnight at 4°C with end-over-end rotation.
Block unreacted NHS groups with 1 M ethanolamine (pH 8.0) for 2 hours.
Step 2: Lysate Preparation and Pre-Clearing
Rationale: Removes highly abundant proteins that bind non-specifically to the Sepharose matrix, reducing MS background noise.
Procedure:
Lyse target cells (e.g., HCT-116 or MCF-7) in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors).
Centrifuge at 20,000 × g for 15 min at 4°C to clear debris.
Incubate 5 mg of cleared lysate with 50 µL of blocked, empty Sepharose beads for 1 hour at 4°C. Retain the supernatant.
Step 3: Competitive Pulldown (The Self-Validating Step)
Rationale: This is the crux of the validation. If a kinase binds the immobilized bead, it could be an artifact. If the binding is abolished when the lysate is pre-treated with excess free inhibitor, the interaction is definitively driven by the specific pharmacophore.
Procedure:
Divide the pre-cleared lysate into two 2.5 mg aliquots.
Control Arm: Add DMSO (Vehicle).
Competition Arm: Add 10 µM of the free 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile derivative. Incubate both arms for 30 min at 4°C.
Add 25 µL of the inhibitor-conjugated beads (from Step 1) to both arms. Incubate for 2 hours at 4°C.
Wash beads extensively (5x) with lysis buffer, followed by a final wash with PBS to remove detergents prior to MS.
Step 4: On-Bead Digestion and LC-MS/MS Analysis
Procedure: Resuspend beads in 50 mM ammonium bicarbonate. Reduce disulfide bonds with 10 mM DTT (60°C, 30 min), alkylate with 20 mM iodoacetamide (dark, 30 min), and digest overnight with sequencing-grade Trypsin. Analyze peptides via high-resolution LC-MS/MS (e.g., Orbitrap Exploris).
Expected Data Interpretation
Quantitative proteomics (Label-Free Quantitation, LFQ) will reveal the cross-reactivity profile. A true target will show high LFQ intensity in the Control Arm and near-zero intensity in the Competition Arm.
Table 2: Representative LC-MS/MS Target Deconvolution Data
Identified Kinase
LFQ Intensity (Vehicle)
LFQ Intensity (Competition)
Log2 Fold Change
Conclusion
CDK2
4.5 × 10^7
1.2 × 10^4
-11.8
Primary Target (Validated)
SRC
2.1 × 10^7
3.4 × 10^4
-9.2
High-Affinity Off-Target [2]
Aurora-A
8.8 × 10^6
1.1 × 10^5
-6.3
Moderate Off-Target [4]
Tubulin (Alpha)
5.5 × 10^8
5.4 × 10^8
-0.02
Non-Specific Background
Conclusion
The 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile scaffold is a powerful tool in chemical biology, offering both potent kinase inhibition and a highly tractable linker for functionalization. However, its propensity to bind multiple kinases (such as CDKs, SRC, and Aurora kinases) demands rigorous cross-reactivity profiling. By leveraging the pentyl linker for chemical proteomics and employing a competitive pulldown strategy, researchers can generate highly trustworthy, self-validating datasets that separate true pharmacological targets from experimental noise.
References
El-Sayed, N. N., et al. (2024). "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Advances, 14, 32156-32170. Available at: [Link]
Schenone, S., et al. (2016). "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase." Journal of Medicinal Chemistry, 59(13), 6201-6220. Available at: [Link] [2]
Roskoski, R. (2021). "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades." Pharmaceuticals, 14(8), 710. Available at: [Link] [3]
Bavetsias, V., et al. (2014). "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition." European Journal of Medicinal Chemistry, 73, 22-33. Available at: [Link] [4]
Validation
A Comparative Analysis of the Binding Kinetics of Novel 5-Amino-1H-pyrazole-4-carbonitrile Analogs for Kinase Targeting
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, a deep understanding of a compound's interaction with its target is paramount. While binding affinity, oft...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, a deep understanding of a compound's interaction with its target is paramount. While binding affinity, often represented by the equilibrium dissociation constant (KD), has traditionally been a primary metric for lead optimization, it only tells part of the story. A more nuanced and predictive understanding comes from elucidating the binding kinetics—the rates at which a drug associates with its target (kₐ or kₒₙ) and dissociates from it (kⅆ or kₒff).[1][2] These kinetic parameters are increasingly recognized as critical determinants of a drug's efficacy, duration of action, and overall clinical success.[2][3]
This guide provides a comprehensive comparison of the binding kinetics of a series of novel 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile analogs. The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The analogs discussed herein have been designed to explore the structure-kinetic relationships (SKR) that govern their interaction with a representative protein kinase target.
We will delve into the experimental methodologies for determining binding kinetics, present a comparative analysis of the kinetic data for our analog series, and provide a detailed protocol for one of the gold-standard techniques in the field: Surface Plasmon Resonance (SPR).
The Decisive Role of Binding Kinetics in Drug Efficacy
The therapeutic effect of a drug is not solely dependent on how tightly it binds to its target but also on how long it remains bound.[2] The residence time of a drug on its target, which is the reciprocal of the dissociation rate (1/kⅆ), can be a more accurate predictor of in vivo efficacy than the equilibrium constant (KD) alone.[1][7] A slow dissociation rate can lead to a prolonged duration of action, allowing for less frequent dosing and potentially improved patient compliance.[2]
Conversely, a fast association rate can be crucial for drugs that need to act rapidly. Understanding the interplay between kₐ and kⅆ allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] Therefore, a thorough characterization of binding kinetics early in the drug discovery process is not just beneficial but essential for making informed decisions and de-risking clinical development.[7][8]
Comparative Binding Kinetics of Pyrazole Analogs
A series of analogs based on the 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile scaffold were synthesized to investigate the impact of structural modifications on their binding kinetics against a key oncology kinase target. The binding parameters were determined using Surface Plasmon Resonance (SPR), a label-free, real-time technology that allows for the precise measurement of association and dissociation rates.[9][10][11]
Analog ID
R-Group Modification
kₐ (1/Ms)
kⅆ (1/s)
K₋ (nM)
Residence Time (s)
PZA-001
H (Parent Compound)
1.2 x 10⁵
5.0 x 10⁻³
41.7
200
PZA-002
4-Fluorophenyl
2.5 x 10⁵
4.5 x 10⁻³
18.0
222
PZA-003
4-Chlorophenyl
2.8 x 10⁵
2.1 x 10⁻³
7.5
476
PZA-004
4-Bromophenyl
3.1 x 10⁵
1.5 x 10⁻³
4.8
667
PZA-005
4-Trifluoromethylphenyl
4.5 x 10⁵
8.0 x 10⁻⁴
1.8
1250
PZA-006
3,4-Dichlorophenyl
3.9 x 10⁵
3.2 x 10⁻⁴
0.8
3125
Analysis of Structure-Kinetic Relationships (SKR):
The data presented in the table above clearly demonstrates the profound impact of subtle structural changes on the binding kinetics of these pyrazole analogs.
Impact of Halogen Substitution: A clear trend is observed with the halogen series (PZA-002 to PZA-004). Increasing the size and polarizability of the halogen from fluorine to bromine results in a modest increase in the association rate (kₐ) but a more significant decrease in the dissociation rate (kⅆ). This suggests that the larger halogens may be forming more stable interactions within the binding pocket, leading to a longer residence time. The improved affinity (lower KD) is predominantly driven by the slower off-rate.
Electron-Withdrawing Groups: The introduction of a potent electron-withdrawing group, trifluoromethyl (PZA-005), and the addition of a second chlorine atom (PZA-006) led to the most dramatic improvements in binding kinetics. Both analogs exhibit faster on-rates and significantly slower off-rates, resulting in nanomolar and sub-nanomolar affinities. The prolonged residence times of PZA-005 and PZA-006 are particularly noteworthy, suggesting the potential for a sustained therapeutic effect.
Experimental Protocol: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
The following is a detailed, step-by-step protocol for assessing the binding kinetics of small molecule inhibitors against a protein kinase target using SPR. This method is widely applicable and provides high-quality, real-time kinetic data.[9][10][12]
1. Materials and Reagents:
SPR instrument (e.g., Biacore, Carterra)
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Purified protein kinase
Pyrazole analog series (dissolved in 100% DMSO and serially diluted in running buffer)
2. Experimental Workflow:
Caption: Workflow for SPR-based kinetic analysis.
3. Step-by-Step Procedure:
Step 1: Sensor Chip Preparation and Ligand Immobilization
Equilibrate the sensor chip with running buffer.
Activate the carboxymethylated dextran surface by injecting a mixture of NHS and EDC.
Inject the purified protein kinase over the activated surface to allow for covalent immobilization via amine coupling. The target immobilization level should be optimized to minimize mass transport effects.
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
Step 2: Kinetic Analysis
Perform a serial dilution of each pyrazole analog in running buffer. It is crucial to maintain a constant, low percentage of DMSO across all concentrations to avoid solvent effects.
Inject the lowest concentration of the analog over the sensor surface for a defined period to monitor the association phase.
Switch to flowing only running buffer over the surface to monitor the dissociation phase.
Repeat the injection and dissociation steps for each concentration of the analog, from lowest to highest.
Between each analog injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove all bound analyte.
Step 3: Data Analysis
The real-time binding events are recorded as a sensorgram, which plots the response units (RU) versus time.[13]
Subtract the response from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes and non-specific binding.
Fit the association and dissociation curves for all concentrations simultaneously to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[14]
This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kⅆ), and the equilibrium dissociation constant (KD = kⅆ/kₐ).
Alternative Methodologies for Kinetic Analysis
While SPR is a powerful technique, other methods are also widely used for characterizing binding kinetics.
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures biomolecular interactions in real time.[15][16] It offers advantages in terms of higher throughput and lower susceptibility to clogging with complex samples.[15][17]
Caption: Comparison of BLI and SPR principles.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[18][19] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[19][20] While ITC is not a primary method for determining on and off rates, it provides invaluable thermodynamic data that complements kinetic studies.
Conclusion and Future Directions
The comparative analysis of the 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile analogs clearly demonstrates the value of a kinetics-driven approach to lead optimization. By systematically modifying the scaffold and analyzing the resulting changes in kₐ and kⅆ, we have identified key structural features that contribute to prolonged target engagement. The analogs with the slowest dissociation rates (PZA-005 and PZA-006) represent promising candidates for further preclinical development, as their long residence times may translate into improved in vivo efficacy and a more convenient dosing regimen.
Moving forward, it will be crucial to correlate these in vitro kinetic parameters with cellular activity and in vivo pharmacokinetic/pharmacodynamic models. This integrated approach, which places a strong emphasis on understanding the dynamics of drug-target interactions, is essential for the successful development of the next generation of targeted therapeutics.
References
Gator Bio. (n.d.). Why are Binding Kinetics Important? Retrieved from [Link]
BMG Labtech. (2022, August 26). Binding kinetics. Retrieved from [Link]
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Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Retrieved from [Link]
Nicoya Lifesciences. (2019, December 11). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]
MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]
PubMed. (2020, January 15). The importance of target binding kinetics for measuring target binding affinity in drug discovery: a case study from a CRF1 receptor antagonist program. Retrieved from [Link]
Biolayer interferometry and its applications in drug discovery and development. (2024, May 9). Retrieved from [Link]
PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
bioRxiv. (2025, July 24). Characterization of antiviral compounds using Bio-Layer Interferometry. Retrieved from [Link]
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]
Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]
YouTube. (2026, January 16). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. Retrieved from [Link]
ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications | Request PDF. Retrieved from [Link]
ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]
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RSC Publishing. (2025, September 19). Discovery of RNA-binding fragments using biolayer interferometry. Retrieved from [Link]
NPL Publications. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]
NCBI Bookshelf. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]
PMC. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]
PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]
NextSDS. (n.d.). 5-AMINO-3-(5-AMINOPENTYL)-1H-PYRAZOLE-4-CARBONITRILE. Retrieved from [Link]
PubChemLite. (n.d.). 5-amino-3-(5-aminopentyl)-1h-pyrazole-4-carbonitrile. Retrieved from [Link]
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A Structural Comparison of 5-Amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile and Similar Carbonitriles for Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Synthetic Strategies In the landscape of modern medicinal chemistry, the 5-amino-1H-pyrazole-4-carbonitrile scaffold has emerged as a privile...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Structure-Activity Relationships and Synthetic Strategies
In the landscape of modern medicinal chemistry, the 5-amino-1H-pyrazole-4-carbonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] These molecules have garnered considerable attention for their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1] This guide provides a detailed structural and functional comparison of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile and its analogs, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) to aid researchers and drug development professionals.
Introduction to the 5-Aminopyrazole-4-carbonitrile Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique combination of chemical properties, including aromaticity and the ability to participate in hydrogen bonding.[3] The 5-amino-1H-pyrazole-4-carbonitrile core features key functional groups that are crucial for its biological activity: a 5-amino group that can act as a hydrogen bond donor, a 4-cyano group that can act as a hydrogen bond acceptor and contributes to the electronic properties of the ring, and a versatile C3 position that allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1]
This guide focuses on the structural and functional implications of substituting the C3 position with an aminopentyl group, a flexible, basic side chain, and compares it with other common substituents, such as aryl and smaller alkyl groups.
Synthesis of 3-Substituted-5-amino-1H-pyrazole-4-carbonitriles
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, with several efficient methods available. A common and robust strategy involves the condensation of a hydrazine derivative with a suitable three-carbon precursor.
General Synthetic Protocol
A widely employed method for the synthesis of 3-substituted-5-amino-1H-pyrazole-4-carbonitriles is the reaction of a β-ketonitrile or a related precursor with hydrazine hydrate.[4][5] For the synthesis of 3-alkyl derivatives, the corresponding alkyl β-ketonitrile is the key starting material.
Experimental Protocol: Synthesis of 3-Alkyl-5-amino-1H-pyrazole-4-carbonitrile
Preparation of the β-ketonitrile: The synthesis begins with the Claisen condensation of an appropriate ester with an alkyl cyanide in the presence of a strong base like sodium ethoxide or sodium hydride to yield the corresponding β-ketonitrile.
Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically heated under reflux to drive the cyclization.
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 3-alkyl-5-amino-1H-pyrazole-4-carbonitrile.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 3-alkyl-5-amino-1H-pyrazole-4-carbonitriles.
For the specific synthesis of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile , a protected form of the aminopentyl side chain would be necessary to prevent side reactions. For instance, a Boc-protected 6-aminohexanenitrile could be used as the starting alkyl cyanide. The Boc protecting group can then be removed in a final step using acidic conditions (e.g., trifluoroacetic acid).
Structural Comparison: Alkyl vs. Aryl Substituents at C3
The nature of the substituent at the C3 position of the pyrazole ring significantly influences the molecule's overall shape, flexibility, and intermolecular interactions.
Conformational Flexibility
3-Aryl Derivatives: The presence of a rigid aryl group at the C3 position restricts the conformational freedom of the molecule. The dihedral angle between the pyrazole and the aryl ring is a key structural parameter.[6] This rigidity can be advantageous for fitting into well-defined binding pockets of biological targets.
3-Alkyl Derivatives: In contrast, an alkyl chain, such as a pentyl or aminopentyl group, introduces significant conformational flexibility. This allows the molecule to adopt multiple conformations, which could be beneficial for binding to more dynamic or less defined pockets. The terminal amino group in the aminopentyl chain also introduces a basic center, which can participate in ionic interactions.
Intermolecular Interactions and Crystal Packing
While a crystal structure for 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is not currently available in the public domain, we can infer its likely interactions based on related structures. The crystal packing of 5-aminopyrazole-4-carbonitriles is typically dominated by hydrogen bonding interactions involving the 5-amino group, the pyrazole ring nitrogens, and the 4-cyano group.[6]
Aryl Derivatives: In aryl-substituted analogs, π-π stacking interactions between the aromatic rings often play a significant role in the crystal packing, contributing to a more ordered and dense structure.[6]
Alkyl Derivatives: For long-chain alkyl derivatives, van der Waals interactions between the alkyl chains would be more prominent. The presence of a terminal amino group in the aminopentyl derivative would introduce strong hydrogen bonding capabilities, potentially leading to the formation of extended hydrogen-bonded networks in the solid state.
Diagram of Key Structural Features
Caption: Key structural differences between C3-substituted pyrazoles.
Physicochemical and Biological Activity Comparison
The substituent at the C3 position also profoundly impacts the physicochemical properties and biological activity of the molecule.
Expected to have higher polarity and aqueous solubility due to the two amino groups. Likely to be a basic compound.
Potential for novel kinase inhibitory profiles or other biological activities due to the flexible, basic side chain.
Structure-Activity Relationships as Kinase Inhibitors
Many 5-amino-1H-pyrazole-4-carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs). The pyrazole core acts as a scaffold that orients the substituents to interact with the ATP-binding site of the kinase.
The general binding mode involves the 5-amino group and one of the pyrazole ring nitrogens forming hydrogen bonds with the hinge region of the kinase. The substituent at the C3 position typically projects into the hydrophobic pocket of the active site.
Aryl Substituents: Aryl groups at C3 can form favorable hydrophobic and π-stacking interactions within the kinase binding pocket, often leading to high potency.
Alkyl Substituents: A flexible alkyl chain like the aminopentyl group could explore different regions of the binding pocket. The terminal amino group could form additional hydrogen bonds or ionic interactions with charged residues, potentially leading to enhanced potency and/or selectivity.
Diagram of a Putative Kinase Binding Mode
Caption: Putative binding interactions of C3-substituted pyrazoles in a kinase active site.
Conclusion and Future Directions
The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a versatile platform for the design of biologically active molecules. While aryl-substituted derivatives have been extensively studied as kinase inhibitors, the exploration of derivatives with flexible, functionalized alkyl chains like 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile remains an area ripe for investigation. The introduction of such a side chain is expected to significantly alter the compound's physicochemical properties and its interaction with biological targets. Further synthesis and biological evaluation of these and similar analogs are warranted to fully explore their therapeutic potential and to delineate more detailed structure-activity relationships. This will undoubtedly open new avenues for the development of novel therapeutics targeting a range of diseases.
References
Hassan, A. S., & Hafez, T. S. (2018). Pyrazole and its Derivatives: A Review on the Recent Advances in their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 18(13), 1136-1154.
Yadav, G., & Singh, R. (2021).
Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78–88. [Link]
PubChem. (n.d.). 5-Amino-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
Al-Azmi, A., & El-Faham, A. (2019). Synthesis and reactions of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 15, 2368–2415.
Gomma, A. M., & El-Sayed, W. M. (2022). Recent advances in the synthesis of pyrazole derivatives and their biological applications. RSC Advances, 12(42), 27364-27387.
Ferreira, S. B., & da Silva, F. de C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. [Link]
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Norman, P. (2014). Recent advances in the discovery of small molecule inhibitors of fibroblast growth factor receptor (FGFR). Expert Opinion on Drug Discovery, 9(7), 745-763.
Dabholkar, V. V., Kurade, S. K., Badhe, K. S., Karthik, K., & Anpat, S. (2018). Synthesis of Polysubstituted Amino Pyrazole via Multicomponenet Strategy Using NiFe2O4 Nanocatalyst. Der Pharma Chemica, 10(4), 62-67.
Mohamed, S. K., Akkurt, M., Fronczek, F. R., El-Remaily, M. A. A., & Abdelhamid, A. A. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2784. [Link]
Almansour, A. I., Arumugam, N., Kumar, R. S., Mahalingam, S. M., & Ali, M. A. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(2), 403. [Link]
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Shah, P. J., & Agrawal, Y. K. (2014). A review on the synthesis and biological activity of pyrazole derivatives. Journal of the Serbian Chemical Society, 79(10), 1189–1213.
Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Gazzar, A. R. (2018). Design, synthesis and biological evaluation of novel pyrazole-based derivatives as potential anticancer agents. Bioorganic Chemistry, 78, 215–226.
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El-Gazzar, A. R., Gaafar, A. M., & El-Fakharany, E. M. (2009). Synthesis, characterization and biological evaluation of novel pyrazole-based derivatives. Bioorganic & Medicinal Chemistry Letters, 19(12), 3421–3425.
Fun, H. -K., & Ooi, C. W. (2009). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3059.
A Comprehensive Guide to the Safe Disposal of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Introduction 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a complex heterocyclic molecule featuring several reactive functional groups: a pyrazole core, two primary amine groups, and a nitrile group. While thi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile is a complex heterocyclic molecule featuring several reactive functional groups: a pyrazole core, two primary amine groups, and a nitrile group. While this specific compound's toxicological and environmental profile is not extensively documented, its structural motifs necessitate a cautious and systematic approach to its handling and disposal. This guide provides a detailed operational plan to ensure the safe and compliant disposal of this chemical, safeguarding both laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile are inferred from its constituent functional groups.
Pyrazole Derivatives: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause serious eye damage.[1][2] Some aminopyrazoles are classified as skin and eye irritants.[3][4]
Amine Compounds: Organic amines can be corrosive and cause severe skin burns and eye damage.[5] They may also be toxic and require careful handling to avoid inhalation or skin contact.
Nitrile Compounds: Organic nitriles are a class of compounds that can be toxic. Upon combustion or under certain acidic conditions, they can release highly toxic hydrogen cyanide gas. The toxicological properties of many nitrile-containing research chemicals have not been fully investigated.[6]
Given these potential hazards, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile should be handled as a hazardous substance. Unused or waste material must be disposed of as regulated chemical waste.
Quantitative Data Summary from Analogous Compounds
To inform our disposal protocol, the following table summarizes key safety information from the SDS of related pyrazole compounds.
Compound Name
CAS Number
Key Hazard Statements
Disposal Considerations
3-Amino-4-pyrazolecarbonitrile
16617-46-2
Toxic if swallowed, in contact with skin, or if inhaled.
Classified as a toxic solid, organic, n.o.s. (UN2811). Must be disposed of as hazardous waste.[6]
Pyrazole
288-13-1
Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.
Do not let product enter drains. Offer surplus to a licensed disposal company.[1][7]
Dispose of contents/container in accordance with local/regional/national/international regulations.[3]
5-aMino-3-tert-butyl-1H-pyrazole-4-carbonitrile
934743-41-6
No specific hazard data available, but general chemical precautions apply.
Can be disposed of by a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems.[8]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, the following PPE is mandatory:
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7][8]
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[9][10]
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Safe Handling Practices:
Avoid contact with skin, eyes, and clothing.[9][11]
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[10]
Section 3: Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.
Contain and Absorb:
For solid spills , carefully sweep or scoop the material, avoiding dust generation. Place it into a suitable, labeled container for hazardous waste disposal.[7]
For liquid spills (if the compound is in solution), cover with an inert absorbent material such as vermiculite, sand, or earth.[5]
Collect and Package: Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous chemical waste.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Dispose: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 4.
Section 4: Comprehensive Disposal Protocol
Improper disposal, such as discarding in the regular trash or pouring down the drain, is strictly prohibited.[7][8] This compound must be managed as a regulated chemical waste stream.
Step 1: Waste Classification
Based on the data from analogous compounds, 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile waste should be classified as Hazardous Chemical Waste . Specifically, it may fall under categories for toxic organic solids.[6] Consult your institution's EHS office for the precise waste codes applicable in your jurisdiction.
Step 2: Waste Segregation and Collection
Solid Waste: Collect unadulterated waste powder, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and any associated hazard symbols.
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Empty Container Disposal
Empty containers that once held 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile must also be treated as hazardous waste unless properly decontaminated.
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[12]
Deface Label: Completely remove or deface the original product label.
Final Disposal: After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[12]
Step 4: Final Disposal Arrangement
All collected hazardous waste must be disposed of through your institution's licensed chemical waste disposal program.[1][6] This typically involves arranging for a pickup by the EHS department or a contracted hazardous waste management company. The preferred method of destruction for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile and associated materials.
Personal protective equipment for handling 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Comprehensive Safety and Handling Guide: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile This document provides essential safety protocols and operational guidance for the handling and disposal of 5-amino-3-(5-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile (CAS No. 113513-29-4). As a compound featuring a pyrazole core, two amine functionalities, and a nitrile group, its unique chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal safety and experimental integrity.
Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this exact molecule is limited, its known hazard classifications, combined with data from structurally similar compounds, allow for a comprehensive risk assessment. The presence of amine and nitrile functional groups dictates a cautious approach.
The primary hazards associated with 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile are skin and eye irritation, and potential toxicity through various exposure routes.[1][2] The diamine structure contributes to its irritant properties, while the carbonitrile moiety is a well-known toxicophore.
Note: Some classifications are inferred from the closely related analogue, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, to ensure a higher margin of safety.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the essential final barrier.[3][4]
Table 2: Recommended Personal Protective Equipment
Protection Type
Specification
Rationale & Standards
Eye & Face Protection
Chemical safety goggles with side shields or a full-face shield.
To protect eyes from splashes, dust, and irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][6]
To prevent skin contact, irritation, and potential dermal absorption. Inspect gloves for integrity before each use.[3][7][8]
Body Protection
A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.
To protect skin from accidental spills and contamination. Clothing should be long-sleeved.[4][9]
| Respiratory Protection | Not typically required when working within a certified chemical fume hood. | If handling outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4][6] |
Operational Plan: Safe Handling and Storage
A systematic, step-by-step approach to handling minimizes risk and ensures procedural consistency.
Engineering Controls
All handling of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]
Step-by-Step Handling Procedure
Preparation: Before handling, ensure the fume hood is operational. Clear the workspace of any unnecessary items. Inspect all required PPE for defects.[7]
Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don chemical-resistant gloves, ensuring they fit properly over the cuffs of your lab coat.
Handling the Compound:
When weighing the solid, do so on weighing paper or in a container within the fume hood to minimize dust generation.[4]
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[7]
Use non-sparking tools if there is any concern about static discharge, although the compound is not noted to be flammable.[7]
Avoid any direct contact with skin, eyes, and clothing.[5]
Post-Handling:
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[5][11]
Clean the work area to prevent cross-contamination.
Doff PPE in the correct order: remove gloves first (avoiding contact with the outer surface), followed by the lab coat and eye protection.
Storage Requirements
Store in a tightly closed, properly labeled container.[7]
Keep in a cool, dry, and well-ventilated area.
Store away from incompatible materials, such as strong oxidizing agents.[3][6]
For added security, consider storing in a locked cabinet or a designated area for toxic chemicals.[12]
Emergency Procedures and Waste Disposal
Preparedness for unexpected events is a critical component of laboratory safety.
Spill Response
In the event of a spill, follow these steps:
Evacuate: Alert others in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
Contain: For small spills, use an inert absorbent material (e.g., sand, silica gel, or vermiculite) to cover the spill.[3] Do not use combustible materials like paper towels.
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container labeled as "Hazardous Waste".[7]
Clean: Decontaminate the spill area according to your institution's approved procedures.
First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Following Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7][10]
Following Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Waste Disposal Plan
Improper disposal can lead to environmental contamination. This compound must be treated as hazardous chemical waste.[4][13]
Waste Identification: 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile and any materials contaminated with it (e.g., gloves, weighing paper, absorbent material) must be classified as hazardous waste.[13]
Containerization: Collect all waste in a designated, properly labeled, and sealable container made of a compatible material. The label must clearly state "Hazardous Waste" and include the full chemical name.[13][14]
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[14]
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company. Do not discharge down the drain.[6][13][15]
Visualization of Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile.